3,7-Dimethyl-1-octene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,7-dimethyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-01-4 | |
| Record name | 3,7-Dimethyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,7-Dimethyl-1-octene chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,7-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aliphatic, branched-chain alkene. It is a monoterpene, a class of organic compounds derived from isoprene, and is found in nature, including in wormwood.[1] This compound and its derivatives are of interest in the flavor and fragrance industry and serve as versatile intermediates in organic synthesis.[2] For instance, it is a precursor in the synthesis of 2,6-Dimethylheptanoyl-CoA Sodium Salt, a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), which is significant in the study of branched-chain fatty acid oxidation.[2] Its chemical structure, featuring a terminal double bond and a chiral center at the 3-position, makes it a subject of study in stereoselective reactions such as catalytic hydrogenation.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These constants are critical for its identification, purification, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀ | [3][4] |
| Molecular Weight | 140.27 g/mol | |
| CAS Registry Number | 4984-01-4 | [3] |
| Boiling Point | 154-156 °C (at 760 mmHg) | |
| Density | 0.733 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.417 | |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Water Solubility | 1.384 mg/L at 25 °C (estimated) | [1] |
| Appearance / Odor | Liquid with a woody, piney, herbaceous odor | [1] |
| Storage Temperature | 2-8°C | |
| SMILES String | CC(C)CCCC(C)C=C | |
| InChI Key | KSXTZYRIJKDCEA-UHFFFAOYSA-N |
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key characterization experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, this temperature is constant during boiling.
-
Method 1: Simple Distillation
-
A sample of this compound (a few mL) is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The flask is connected to a distillation head, which is fitted with a thermometer and a condenser. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is recorded.
-
The temperature that remains constant as the vapor distills and condenses into a receiving flask is recorded as the boiling point.[1]
-
-
Method 2: Micro Boiling Point (Capillary Method)
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6][7]
-
Determination of Density
Density is the mass of a substance per unit volume.
-
Method: Mass and Volume Measurement
-
An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance to determine its mass.[8]
-
A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]
-
The cylinder containing the liquid is reweighed to find the combined mass.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its measured volume (ρ = m/V).[10][11] For higher accuracy, measurements should be repeated and averaged.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance.
-
Method: Abbe Refractometer
-
The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature (typically 20°C).
-
Light is directed through the sample, and the eyepiece is adjusted until the field of view shows a distinct light and dark boundary.
-
The control knob is turned to bring the boundary line exactly to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.[12][13]
-
Reactivity and Characterization Workflow
Catalytic Hydrogenation Pathway
This compound, as an alkene, readily undergoes catalytic hydrogenation to yield the corresponding alkane, 2,6-dimethyloctane. However, studies have shown that with certain catalysts, such as palladium, double bond migration can occur as a competing reaction, which can lead to racemization if the starting material is chiral.[14]
Caption: Catalytic hydrogenation of this compound.
Standard Characterization Workflow
The workflow for the characterization of a known organic liquid like this compound involves a series of logical steps to confirm its identity and purity. This process integrates physical property measurements with spectroscopic analysis.
Caption: Standard workflow for chemical characterization.
References
- 1. vernier.com [vernier.com]
- 2. This compound | 4984-01-4 [chemicalbook.com]
- 3. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
- 4. PubChemLite - this compound (C10H20) [pubchemlite.lcsb.uni.lu]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. embibe.com [embibe.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. youtube.com [youtube.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. Refractive index - Wikipedia [en.wikipedia.org]
- 14. lookchem.com [lookchem.com]
An In-depth Technical Guide to 3,7-Dimethyl-1-octene (CAS: 4984-01-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-octene is a branched-chain aliphatic alkene. While not extensively studied for direct biological activity, its significance in chemical synthesis, particularly as a precursor to molecules involved in metabolic pathways, makes it a compound of interest for researchers in organic chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling, synthesis and reactivity, and its role as a synthetic intermediate for biologically relevant compounds.
Chemical and Physical Properties
This compound is a flammable liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 4984-01-4 | [1][2] |
| Molecular Formula | C10H20 | [3][4] |
| Molecular Weight | 140.27 g/mol | [3][5] |
| IUPAC Name | 3,7-dimethyloct-1-ene | [3] |
| Synonyms | 2,6-Dimethyl-7-octene, Diisoamylene | [6] |
| Appearance | Colorless liquid | - |
| Boiling Point | 154-156 °C | [2] |
| Density | 0.733 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.417 | |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in organic solvents. | - |
| InChI Key | KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
| SMILES | CC(C)CCCC(C)C=C | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is often found in subscription-based databases, the following provides an overview of expected spectral features.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to vinyl protons (~4.8-5.8 ppm), a methine proton adjacent to the double bond (~2.0 ppm), aliphatic methylene (B1212753) and methine protons (~1.0-1.7 ppm), and methyl protons (~0.8-1.0 ppm). The integration of these signals would confirm the number of protons in each environment. |
| ¹³C NMR | Signals for the two sp² hybridized carbons of the double bond (~114 and ~145 ppm), and a series of signals for the sp³ hybridized carbons of the alkyl chain. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=C stretching (~1640 cm⁻¹), vinylic =C-H stretching (~3075 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern would show characteristic losses of alkyl fragments. |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
| Hazard | GHS Pictogram | Precautionary Statements |
| Flammable liquid and vapor (Category 3) | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Synthesis and Reactivity
This compound can be synthesized through various established organic chemistry methods. A common and logical approach involves the Wittig reaction, starting from citronellal (B1669106).
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. In this case, citronellal can be reacted with methylenetriphenylphosphorane (B3051586) to yield this compound.
Experimental Protocol (Representative):
This is a general procedure for a Wittig reaction and would require optimization for this specific synthesis.
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide, methylenetriphenylphosphorane. The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde: A solution of citronellal in the same anhydrous solvent is then added slowly to the ylide solution at a low temperature.
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.
Key Reactions of the Alkene Moiety
The terminal double bond in this compound is the primary site of its reactivity, allowing for a variety of synthetic transformations.
-
Hydroboration-Oxidation: This two-step reaction converts the alkene to the corresponding anti-Markovnikov alcohol, 3,7-dimethyloctan-1-ol. This is a useful transformation for introducing a primary alcohol group at the terminal position.
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, 2-(2,6-dimethylhexyl)oxirane. Epoxides are versatile intermediates in organic synthesis.
-
Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), yields 2,6-dimethylheptanal and formaldehyde. An oxidative workup would yield 2,6-dimethylheptanoic acid.
Role as a Synthetic Intermediate and Biological Relevance
The primary importance of this compound in the context of life sciences and drug development lies in its utility as a synthetic building block. It serves as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA.[2] This molecule is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), an enzyme that plays a crucial role in the mitochondrial beta-oxidation of branched-chain fatty acids.
Synthesis of 2,6-Dimethylheptanoyl-CoA
A plausible synthetic route from this compound to 2,6-Dimethylheptanoyl-CoA is outlined below.
Experimental Protocol (Conceptual):
-
Oxidative Cleavage: this compound would undergo ozonolysis with an oxidative workup (e.g., using hydrogen peroxide) to yield 2,6-dimethylheptanoic acid.
-
Acid Chloride Formation: The carboxylic acid would then be activated, for example, by treatment with oxalyl chloride or thionyl chloride, to form the more reactive acid chloride, 2,6-dimethylheptanoyl chloride.
-
Thioesterification: Finally, the acid chloride would be reacted with Coenzyme A to form the target thioester, 2,6-Dimethylheptanoyl-CoA.
Branched-Chain Fatty Acid Beta-Oxidation Pathway
2,6-Dimethylheptanoyl-CoA enters the mitochondrial beta-oxidation pathway, where it is processed by a series of enzymes to generate acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The initial and rate-limiting step is catalyzed by acyl-CoA dehydrogenases.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. While it does not appear to have direct applications in drug development, its role as a precursor to substrates for key metabolic enzymes, such as long-chain acyl-CoA dehydrogenase, makes it a valuable tool for researchers studying fatty acid metabolism and related disorders. The synthetic routes and reactions outlined in this guide provide a foundation for its use in the synthesis of more complex and biologically active molecules. As with all chemicals, proper safety precautions should be observed during its handling and use.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4984-01-4 [chemicalbook.com]
- 3. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H20) [pubchemlite.lcsb.uni.lu]
- 5. (r)-3,7-Dimethyl-1-octene | C10H20 | CID 22805578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 4984-01-4 [thegoodscentscompany.com]
An In-depth Technical Guide to 3,7-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,7-Dimethyl-1-octene, a monoterpene of interest in various chemical and biological research fields. This document details its chemical identity, physicochemical properties, spectroscopic data, synthesis and analysis protocols, and its role in biochemical pathways.
Chemical Identity and Synonyms
This compound is a branched-chain alkene with the molecular formula C₁₀H₂₀.[1][2] It is also known by several other names, which are listed in the table below. The IUPAC name for the achiral molecule is 3,7-Dimethyloct-1-ene.[1] Stereoisomers are designated as (R)-3,7-dimethyloct-1-ene and (S)-3,7-dimethyloct-1-ene.[3]
| Identifier Type | Value |
| IUPAC Name | 3,7-Dimethyloct-1-ene[1] |
| Synonyms | 2,6-Dimethyl-7-octene, Diisoamylene, 1-Octene, 3,7-dimethyl-[4][5] |
| CAS Number | 4984-01-4[2] |
| Molecular Formula | C₁₀H₂₀[2] |
| Molecular Weight | 140.27 g/mol [1][2] |
| InChI Key | KSXTZYRIJKDCEA-UHFFFAOYSA-N[6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the following table. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Boiling Point | 154-156 °C | [7] |
| Density | 0.733 g/mL at 20 °C | [7] |
| Refractive Index (n20/D) | 1.417 | [8] |
| Flash Point | 43.8 °C | Not explicitly cited |
| Storage Temperature | 2-8 °C | [7] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of available spectroscopic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra are available from various databases.[1]
-
¹³C NMR: Spectra are available for reference.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound can be obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] The fragmentation pattern is key to its identification.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is available and can be used for functional group identification.[4][8]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the hydrogenation of 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (Dehydrolinalool). This can be achieved in a two-step process starting from 6-Methyl-5-hepten-2-one.
Step 1: Ethynylation of 6-Methyl-5-hepten-2-one to form 3,7-dimethyloct-6-en-1-yn-3-ol [10]
-
In a suitable reaction vessel, charge 6-Methyl-5-hepten-2-one.
-
Introduce a mixture of ammonia (B1221849) and acetylene (B1199291) gas (approximately 20-25% acetylene).
-
The reaction is carried out in the presence of a strong base such as potassium hydroxide.
-
Maintain the reaction temperature between 35-40°C and a pressure of 2.0-2.5 MPa for 2-3 hours.
-
Upon completion, the reaction mixture is worked up to isolate the product, 3,7-dimethyloct-6-en-1-yn-3-ol.
Step 2: Hydrogenation of 3,7-dimethyloct-6-en-1-yn-3-ol to this compound [11]
-
The alkyne from the previous step is subjected to hydrogenation.
-
A palladium-based catalyst, such as Pd on CaCO₃ (Lindlar's catalyst), is typically used to selectively reduce the alkyne to an alkene.
-
The reaction is carried out in a suitable solvent under a hydrogen atmosphere.
-
The progress of the reaction is monitored by techniques such as TLC or GC.
-
Upon complete conversion, the catalyst is filtered off, and the solvent is removed to yield this compound. The product should be purified by distillation.
Analysis by Gas Chromatography (GC)
The purity and identity of this compound can be determined using gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[12]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
GC System: Utilize a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or SE-30).[12]
-
Injector and Detector: Set the injector and detector temperatures appropriately to ensure vaporization of the sample and detection of the analyte.
-
Oven Program: A temperature program should be established to achieve good separation of the components in the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Data Analysis: The retention time of the peak corresponding to this compound can be used for its identification by comparing it to a standard. The peak area can be used for quantification.
Signaling Pathways and Logical Relationships
This compound serves as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA. This compound is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), which plays a significant role in the oxidation of branched-chain fatty acids.[7]
References
- 1. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (r)-3,7-Dimethyl-1-octene | C10H20 | CID 22805578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
- 5. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | 4984-01-4 [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]
- 11. EP2609063A2 - Process for the manufacture of 3,7-dimethyl-1-octen-3-ol - Google Patents [patents.google.com]
- 12. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyl-7-octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of the acyclic monoterpene, 2,6-dimethyl-7-octene. The information presented is curated for professionals in chemical research and drug development who require a detailed understanding of the synthesis and physicochemical properties of this compound.
Synthesis of 2,6-Dimethyl-7-octene
A viable and widely utilized method for the synthesis of terminal alkenes from ketones is the Wittig reaction.[1][2] This approach is proposed for the synthesis of 2,6-dimethyl-7-octene, starting from the readily available 6-methyl-2-heptanone. The overall synthetic pathway involves two main stages: the preparation of the Wittig reagent (methyltriphenylphosphonium bromide) and the subsequent Wittig reaction with the ketone.
Synthesis of the Wittig Reagent: Methyltriphenylphosphonium (B96628) Bromide
The necessary Wittig reagent, methyltriphenylphosphonium bromide, is synthesized via a nucleophilic substitution reaction between triphenylphosphine (B44618) and methyl bromide.[3]
Reaction:
A diagram illustrating the synthesis of the Wittig reagent is provided below.
Caption: Synthesis of Methyltriphenylphosphonium Bromide.
Wittig Reaction: 6-Methyl-2-heptanone with Methyltriphenylphosphonium Bromide
The core of the synthesis involves the reaction of 6-methyl-2-heptanone with the prepared methyltriphenylphosphonium bromide in the presence of a strong base to form the desired product, 2,6-dimethyl-7-octene, and triphenylphosphine oxide as a byproduct.[1][2]
Reaction:
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Workflow for the Synthesis of 2,6-Dimethyl-7-octene.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of 2,6-dimethyl-7-octene based on established Wittig reaction procedures.[1][2][3]
Preparation of Methyltriphenylphosphonium Bromide
| Step | Procedure |
| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. |
| 2 | Add methyl bromide (1.1 eq) to the solution. |
| 3 | Heat the reaction mixture to reflux and maintain for 24 hours. |
| 4 | Cool the mixture to room temperature, allowing the white precipitate of methyltriphenylphosphonium bromide to form. |
| 5 | Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum. |
Synthesis of 2,6-Dimethyl-7-octene via Wittig Reaction
| Step | Procedure |
| 1 | In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). |
| 2 | Cool the suspension to 0 °C in an ice bath. |
| 3 | Slowly add a solution of a strong base, such as n-butyllithium (1.1 eq) in hexanes, to the suspension. The formation of the orange-red ylide indicates a successful reaction. |
| 4 | Stir the mixture at 0 °C for 1 hour. |
| 5 | Slowly add a solution of 6-methyl-2-heptanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C. |
| 6 | Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. |
| 7 | Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. |
| 8 | Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x volume of aqueous layer). |
| 9 | Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. |
| 10 | Filter to remove the drying agent and concentrate the filtrate under reduced pressure. |
| 11 | Purify the crude product by fractional distillation to obtain pure 2,6-dimethyl-7-octene. |
Characterization of 2,6-Dimethyl-7-octene
Predicted Spectroscopic Data
The following table summarizes the expected physicochemical properties and key spectroscopic data for 2,6-dimethyl-7-octene.
| Property | Predicted Value/Characteristic Peaks |
| Molecular Formula | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol |
| Boiling Point | ~140-145 °C |
| ¹H NMR | δ (ppm): ~5.8 (dd, 1H, -CH=CH₂) ~4.9 (m, 2H, -CH=CH ₂) ~2.0 (m, 1H, -CH (CH₃)CH₂-) ~1.6-1.1 (m, CH₂ and CH protons) ~0.9 (d, 3H, -CH(CH ₃)CH₂-) ~0.85 (d, 6H, -CH(CH ₃)₂) |
| ¹³C NMR | δ (ppm): ~145 (-C H=CH₂) ~112 (-CH=C H₂) ~40-30 (aliphatic CH and CH₂) ~22-20 (aliphatic CH₃) |
| IR Spectroscopy | ν (cm⁻¹): ~3075 (C-H stretch, sp² C-H) ~2960-2850 (C-H stretch, sp³ C-H) ~1640 (C=C stretch, alkene) ~990 and 910 (C-H bend, out-of-plane for -CH=CH₂) |
| Mass Spectrometry | m/z: 140 (M⁺) 125 (M⁺ - CH₃) 97 (M⁺ - C₃H₇) 83, 69, 55, 41 (characteristic alkene fragments) |
Rationale for Predicted Data
-
¹H NMR: The spectrum is expected to show characteristic signals for a terminal vinyl group (~5.8 and ~4.9 ppm). The remaining aliphatic protons will appear in the upfield region, with splitting patterns corresponding to their neighboring protons.
-
¹³C NMR: The two sp² hybridized carbons of the terminal alkene will be the most downfield signals. The eight sp³ hybridized carbons will appear in the upfield aliphatic region.
-
IR Spectroscopy: The presence of the terminal alkene is strongly indicated by the C-H stretching vibration of the sp² hybridized carbons just above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹.[4] The out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹ are also diagnostic for a monosubstituted alkene.[4]
-
Mass Spectrometry: The molecular ion peak is expected at m/z 140. Common fragmentation patterns for branched alkenes include the loss of alkyl radicals, leading to the formation of stable carbocations. The fragmentation will likely involve cleavage at the branched positions.
Conclusion
This technical guide outlines a robust and feasible synthetic strategy for 2,6-dimethyl-7-octene using the Wittig reaction. The provided experimental protocols offer a solid foundation for its laboratory preparation. Furthermore, the predicted characterization data serves as a valuable reference for analytical confirmation of the synthesized product. This information is intended to support further research and development activities involving this and related terpenoid structures.
References
An In-depth Technical Guide to the Physical Properties of 3,7-Dimethyl-1-octene
This technical guide provides a comprehensive overview of the key physical properties of 3,7-Dimethyl-1-octene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling and characterizing this compound.
Core Physical Properties
This compound is an unsaturated hydrocarbon with the chemical formula C10H20.[1][2][3] Its physical characteristics are crucial for its application in various chemical syntheses and research contexts.
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 154-156 °C | Standard atmospheric pressure |
| Density | 0.733 g/mL | 20 °C |
| 0.740 g/cm³ | Not specified |
Data sourced from multiple chemical suppliers and databases.[4][5][6]
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental protocols for measuring the boiling point and density of liquid hydrocarbons like this compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a compound like this compound, several methods can be employed. The simple distillation method is a common and effective technique.[7][8]
Methodology: Simple Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample Preparation: A known volume (e.g., 25 mL) of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is continuously monitored.
-
Data Collection: The temperature is recorded when it stabilizes, which indicates that the vapor of the pure substance is consistently passing the thermometer. This stable temperature is the boiling point of the liquid. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.
2.2. Determination of Density
Density is the mass of a substance per unit volume. For liquids, it can be determined using straightforward laboratory techniques.
Methodology: Mass and Volume Measurement
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.
-
Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully measured into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass.
-
Density Calculation: The density is calculated by dividing the mass of the liquid by its measured volume. For higher accuracy, a pycnometer or a digital density meter can be used.[9][10]
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point and density of this compound.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
- 2. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 4984-01-4 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound = 97.0 GC 4984-01-4 [sigmaaldrich.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucalgary.ca [ucalgary.ca]
- 10. m.youtube.com [m.youtube.com]
Chiral Properties of 3,7-Dimethyl-1-octene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-octene is a chiral alpha-olefin, a class of organic compounds with significant applications in polymer chemistry and as intermediates in the synthesis of more complex molecules. The presence of a stereocenter at the C3 position gives rise to two enantiomeric forms: (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and physical properties, a critical consideration in drug development and other stereospecific applications. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, separation, characterization, and the potential biological implications of its stereoisomerism.
While specific experimental data for the enantiomers of this compound is not extensively available in publicly accessible literature, this guide outlines the established principles and methodologies applicable to this and similar chiral hydrocarbons.
Physicochemical and Chiral Properties
The physical and chiral properties of the enantiomers of this compound are expected to be identical, with the exception of their interaction with plane-polarized light. The table below summarizes key physicochemical data for the racemic mixture and provides illustrative values for the specific optical rotation of the individual enantiomers, as direct experimental values are not readily found in the literature.
| Property | Racemic this compound | (R)-3,7-Dimethyl-1-octene (Illustrative) | (S)-3,7-Dimethyl-1-octene (Illustrative) |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol [1] | 140.27 g/mol [1] | 140.27 g/mol |
| Boiling Point | 154-156 °C[2] | 154-156 °C | 154-156 °C |
| Density | 0.733 g/mL at 20 °C[2] | 0.733 g/mL at 20 °C | 0.733 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.417[2] | 1.417 | 1.417 |
| Specific Rotation ([α]D) | 0° | > 0° (dextrorotatory) | < 0° (levorotatory) |
Experimental Protocols
Enantioselective Synthesis
The synthesis of enantiomerically enriched this compound can be approached through asymmetric catalysis, a cornerstone of modern organic synthesis. One plausible method involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.
Illustrative Protocol: Asymmetric Grignard Cross-Coupling
This hypothetical protocol is based on well-established principles of enantioselective cross-coupling reactions.
Objective: To synthesize (R)- or (S)-3,7-Dimethyl-1-octene with high enantiomeric excess.
Materials:
-
A suitable prochiral precursor (e.g., a substituted alkene)
-
A Grignard reagent (e.g., methylmagnesium bromide)
-
A chiral transition metal catalyst (e.g., a nickel or palladium complex with a chiral ligand)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal precursor are dissolved in an anhydrous solvent to form the active chiral catalyst in situ.
-
Reaction Setup: In a separate flame-dried Schlenk flask, the prochiral precursor is dissolved in the same anhydrous solvent.
-
Reaction Initiation: The prepared chiral catalyst solution is transferred to the solution of the prochiral precursor. The mixture is cooled to the desired reaction temperature (e.g., -78 °C).
-
Addition of Grignard Reagent: The Grignard reagent is added dropwise to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.
-
Chiral Analysis: The enantiomeric excess (ee%) of the purified product is determined by chiral gas chromatography.
Enantiomeric Separation (Chiral Resolution)
The separation of a racemic mixture of this compound into its individual enantiomers can be achieved using chiral chromatography.
Protocol: Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound.
Materials:
-
Racemic this compound
-
A gas chromatograph equipped with a flame ionization detector (FID)
-
A chiral capillary column (e.g., a column coated with a cyclodextrin (B1172386) derivative)
-
High-purity carrier gas (e.g., helium or hydrogen)
-
A suitable solvent for sample preparation (e.g., hexane)
Procedure:
-
Sample Preparation: A dilute solution of the racemic this compound is prepared in the chosen solvent.
-
Instrument Setup: The GC is equipped with the chiral capillary column. The oven temperature program, injector temperature, detector temperature, and carrier gas flow rate are optimized to achieve good separation of the enantiomers.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The enantiomers travel through the chiral column at different rates due to their differential interactions with the chiral stationary phase, leading to their separation.
-
Detection: The separated enantiomers are detected by the FID as they elute from the column.
-
Data Analysis: The retention times of the two peaks are used to identify the enantiomers, and the peak areas are used to determine their relative proportions and calculate the enantiomeric excess.
Characterization of Enantiomers
Protocol: Polarimetry for Specific Rotation Measurement
Objective: To measure the specific rotation of an enantiomerically pure sample of this compound.[3]
Materials:
-
An enantiomerically pure sample of (R)- or (S)-3,7-Dimethyl-1-octene
-
A high-purity solvent in which the sample is soluble (e.g., chloroform (B151607) or ethanol)
-
A polarimeter
-
A volumetric flask
-
A polarimeter cell of a known path length
Procedure:
-
Solution Preparation: A precise mass of the enantiomerically pure sample is dissolved in a known volume of the solvent in a volumetric flask to obtain a solution of a known concentration.[4]
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.[4]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters.[4]
-
Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Differential interaction of enantiomers with a chiral biological receptor.
Biological Significance of Chirality
The stereochemistry of a molecule is paramount in its interaction with biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral.[5] This chirality dictates a high degree of stereospecificity in biological recognition and activity. Although specific studies on the differential biological effects of the enantiomers of this compound are scarce, the principles of stereoisomerism in pharmacology and toxicology are well-established.
Different enantiomers of a chiral compound can exhibit markedly different pharmacological activities. One enantiomer may be therapeutically active, while the other may be inactive or even exert toxic effects. This is because the precise three-dimensional arrangement of atoms in one enantiomer allows for a favorable interaction with its biological target, whereas the mirror image enantiomer may not bind as effectively or may bind to a different target altogether.
For acyclic monoterpenes, to which this compound belongs, biological activities such as antimicrobial, anti-inflammatory, and insect-repellent properties have been reported. It is highly probable that these activities are stereospecific. For instance, the olfactory receptors in insects can often differentiate between enantiomers, leading to one enantiomer being a potent attractant or repellent while the other is inactive.
Conclusion
This compound possesses a chiral center that gives rise to (R) and (S) enantiomers. While specific data on the individual enantiomers are limited, this guide has outlined the fundamental principles and experimental methodologies for their synthesis, separation, and characterization. The importance of stereochemistry in biological systems underscores the need for further research into the distinct properties and potential applications of the enantiomers of this compound. The development of efficient enantioselective synthetic routes and chiral separation techniques will be crucial for unlocking the full potential of these chiral building blocks in fields ranging from materials science to drug discovery.
References
- 1. digicollections.net [digicollections.net]
- 2. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (R)- and (S)-3,7-Dimethyl-1-octene: Chiral Building Blocks in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantiomers of 3,7-dimethyl-1-octene, specifically (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. These chiral molecules serve as valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceuticals and fine chemicals. This document details their synthesis, physical and chemical properties, and potential applications, with a focus on providing practical experimental protocols and relevant data for laboratory use.
Introduction
(R)- and (S)-3,7-Dimethyl-1-octene are optically active isomers of a branched-chain alkene. Their chirality, arising from the stereocenter at the C3 position, makes them attractive starting materials for the synthesis of complex chiral molecules. The distinct spatial arrangement of the substituents around the chiral center can lead to significantly different biological activities in the final products, underscoring the importance of enantiomerically pure starting materials in drug discovery and development. While not directly involved in known signaling pathways themselves, their incorporation into larger molecules can dictate the interaction of those molecules with biological targets.
Physical and Chemical Properties
The enantiomers of this compound share identical physical properties in a non-chiral environment, such as boiling point and density. Their distinguishing characteristic is their opposite interaction with plane-polarized light.
| Property | (R)-3,7-Dimethyl-1-octene | (S)-3,7-Dimethyl-1-octene | Racemic this compound |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol [1][2] |
| CAS Number | 22805578 | Not available | 4984-01-4[1][2] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 154-156 °C (lit.)[1] | 154-156 °C (lit.) | 154-156 °C (lit.)[1] |
| Density | 0.733 g/mL at 20 °C (lit.)[1] | 0.733 g/mL at 20 °C (lit.) | 0.733 g/mL at 20 °C (lit.)[1] |
| Refractive Index (n20/D) | ~1.417 | ~1.417 | 1.417[1] |
| Specific Rotation ([α]D) | > 0 (Dextrorotatory) | < 0 (Levorotatory) | 0 |
Synthesis and Experimental Protocols
The enantioselective synthesis of (R)- and (S)-3,7-dimethyl-1-octene is most commonly achieved through a Wittig reaction starting from the corresponding enantiomerically pure citronellal (B1669106). (R)-(+)-Citronellal and (S)-(-)-Citronellal serve as readily available chiral precursors.
Synthesis of (R)-(+)-Citronellal
(R)-(+)-Citronellal can be synthesized from geraniol (B1671447) or nerol (B1678202) through asymmetric isomerization. A detailed protocol for the synthesis of (R)-(+)-citronellal from N,N-diethylgeranylamine is provided in Organic Syntheses.[3][4]
Synthesis of (R)-3,7-Dimethyl-1-octene via Wittig Reaction
This protocol outlines the synthesis of (R)-3,7-dimethyl-1-octene from (R)-(+)-citronellal using a Wittig reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for (R)-3,7-Dimethyl-1-octene.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
(R)-(+)-Citronellal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (R)-(+)-citronellal in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using pentane as the eluent to yield pure (R)-3,7-dimethyl-1-octene.
Synthesis of (S)-3,7-Dimethyl-1-octene
The synthesis of (S)-3,7-dimethyl-1-octene follows the same procedure as the (R)-enantiomer, with the substitution of (S)-(-)-citronellal as the starting material.
Chiral Analysis by Gas Chromatography (GC)
The enantiomeric purity of this compound can be determined by gas chromatography using a chiral stationary phase.
Diagram of the GC Analysis Workflow:
Caption: Workflow for chiral GC analysis.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a slow rate (e.g., 2-5 °C/min) to achieve optimal separation.
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., pentane or hexane) is injected.
The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.
Applications in Drug Development
Their utility lies in their ability to introduce a specific stereocenter early in a synthetic sequence, which can then be elaborated to form the desired target molecule. The hydrophobic carbon chain can be a key structural element in molecules designed to interact with nonpolar binding pockets in biological targets. The terminal double bond provides a functional handle for further chemical transformations, such as hydroboration-oxidation to introduce a primary alcohol, or epoxidation to form a chiral epoxide, both of which are versatile intermediates in organic synthesis.
Logical Relationship of Chiral Building Blocks in Drug Synthesis:
Caption: Role of chiral building blocks in drug synthesis.
Biological Activities of Related Compounds
While direct studies on the biological activities of (R)- and (S)-3,7-dimethyl-1-octene are limited, their structural precursors and related terpenoids, such as citronellal and citronellol, have been investigated for various biological effects. These studies suggest potential areas of interest for derivatives of this compound.
Citronellal has been reported to possess antimicrobial, anti-inflammatory, and insect-repellent properties.[5] Citronellol is also known for its antimicrobial and anti-inflammatory activities and is a widely used fragrance ingredient.[6] These biological activities are often attributed to the interaction of the terpene structure with cell membranes and inflammatory pathways. For instance, the anti-inflammatory effects of some terpenes are linked to the inhibition of enzymes in the arachidonic acid pathway.[5]
Proposed Anti-inflammatory Signaling Pathway:
Caption: Inhibition of the arachidonic acid pathway.
Conclusion
(R)- and (S)-3,7-Dimethyl-1-octene are valuable chiral building blocks with significant potential in asymmetric synthesis. The ability to produce these enantiomers in high purity from readily available natural products like citronellal makes them attractive for applications in the pharmaceutical and fine chemical industries. This guide has provided a foundational understanding of their synthesis, properties, and analytical characterization, offering practical protocols and a framework for their utilization in research and development. Further exploration of their incorporation into novel bioactive molecules is a promising avenue for future research.
References
The Elusive Natural Presence of 3,7-Dimethyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-octene is an irregular monoterpene that has garnered interest due to its potential applications. However, its natural occurrence remains a subject of limited documentation in scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, detailing its biosynthetic origins and the methodologies employed for the analysis of related compounds. While definitive quantitative data on its natural abundance is scarce, this guide consolidates the available information to support further research and exploration.
Natural Occurrence of this compound and Structurally Related Compounds
Initial database suggestions of this compound's presence in wormwood (Artemisia absinthium) are not substantiated by detailed chemical analyses of wormwood essential oils from various global regions. Numerous studies focusing on the composition of Artemisia absinthium essential oil have not identified this compound as a constituent. This suggests that if it is present, it is likely in concentrations below the detection limits of standard analytical methods or specific to unstudied chemotypes.
While direct evidence for the natural occurrence of this compound is limited, structurally related compounds have been isolated from plant sources. This indicates that the biosynthetic machinery for producing similar carbon skeletons exists in nature.
| Compound | Natural Source(s) | Family | Reference(s) |
| 3,7-dimethyl-oct-6-en-1-ol | Zaleya decandra | Aizoaceae | [1] |
| This compound-3,6,7-triol | Grape (Vitis vinifera), Papaya (Carica papaya), Wine | Vitaceae, Caricaceae | [2] |
This table summarizes the known natural occurrences of compounds structurally related to this compound.
Biosynthetic Pathway: The Realm of Irregular Monoterpenes
Regular monoterpenes are synthesized via the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In contrast, this compound is classified as an irregular monoterpene, which is formed through a non-head-to-tail fusion of isoprenoid precursors.
The biosynthesis of irregular monoterpenes, such as the related compound lavandulol (B192245), is initiated by the head-to-middle condensation of two DMAPP molecules. This reaction is catalyzed by a specific class of enzymes. A key enzyme in this pathway is lavandulyl diphosphate synthase (LPPS) , which produces lavandulyl diphosphate (LPP), a precursor for various irregular monoterpenes. While the specific enzymes leading to this compound have not been elucidated, the pathway for lavandulol provides a foundational model.
Experimental Protocols for the Analysis of Monoterpenes
While specific protocols for the isolation and quantification of this compound from natural sources are not available due to its elusive nature, a general workflow for the analysis of monoterpenes from plant material can be described. This workflow is based on established methods for similar volatile compounds.
Sample Preparation: Extraction of Volatile Compounds
Objective: To extract volatile compounds, including potential monoterpenes, from the plant matrix.
Methodology: Hydrodistillation
-
Plant Material: Air-dried aerial parts of the plant are used.
-
Apparatus: A Clevenger-type apparatus is employed for hydrodistillation.
-
Procedure: a. A known quantity of the dried plant material is placed in a flask with distilled water. b. The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser. c. The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil separates from the water. d. The essential oil is collected and dried over anhydrous sodium sulfate. e. The yield of the essential oil is calculated based on the initial weight of the plant material.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the individual components of the extracted essential oil.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used for the separation of terpenes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is essential for the effective separation of a complex mixture of volatile compounds. An example program would be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Final hold: 240°C for 10 minutes.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass range scanned is typically from m/z 40 to 500.
-
Compound Identification: The identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is prepared using an authentic standard of this compound. An internal standard is often used to improve accuracy and reproducibility. The concentration of the target analyte in the sample is then determined from the calibration curve.
Conclusion
The natural occurrence of this compound remains an open area for research. While direct evidence of its presence in significant quantities in plants, insects, or microorganisms is currently lacking in peer-reviewed literature, the existence of structurally similar irregular monoterpenes suggests that its natural synthesis is plausible. The biosynthetic pathway for irregular monoterpenes provides a theoretical framework for its formation.
Future research should focus on the analysis of a wider range of plant species, particularly those known to produce other irregular monoterpenes. Furthermore, investigations into insect pheromone blends and the volatile organic compounds of microorganisms could reveal novel sources of this compound. The application of highly sensitive analytical techniques will be crucial in detecting and quantifying what may be trace amounts of this compound in complex natural matrices. This guide provides the foundational knowledge and methodological considerations to support these future endeavors.
References
Navigating the Thermal Landscape of 3,7-Dimethyl-1-octene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Alkene Thermal Stability
The thermal stability of an alkene is intrinsically linked to its molecular structure. For 3,7-Dimethyl-1-octene, a mono-substituted alkene with significant branching, several factors influence its susceptibility to thermal degradation. The stability of alkenes generally increases with the degree of substitution at the double bond (tetrasubstituted > trisubstituted > disubstituted > monosubstituted). This is attributed to the stabilizing effects of alkyl groups through hyperconjugation and inductive effects. However, steric hindrance in highly branched structures can introduce strain, potentially lowering the decomposition temperature.
The pyrolysis of alkanes and alkenes typically proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. For this compound, the initiation step would likely involve the homolytic cleavage of a C-C bond, with the weakest bond being the most susceptible to breaking at elevated temperatures.
Predicted Thermal Decomposition Profile
While precise decomposition temperatures for this compound are not documented, we can infer its general stability profile. As a volatile organic compound, its thermal stability is a critical parameter for handling and storage. The flash point of this compound is reported to be 41°C, indicating a high degree of flammability. Its boiling point is in the range of 154-156°C. Thermal decomposition is expected to occur at temperatures significantly above its boiling point. Studies on other hydrocarbons, such as n-hexane, show that thermal decomposition initiates at much higher temperatures, with significant breakdown occurring at several hundred degrees Celsius.
Table 1: Predicted Thermal Stability Characteristics of this compound
| Parameter | Predicted Value/Characteristic | Notes |
| Decomposition Onset Temperature | > 200°C (estimated) | This is a conservative estimate. The actual onset may be higher and is dependent on the atmosphere (inert vs. oxidative). |
| Primary Decomposition Mechanism | Free-radical chain reaction | Involving initiation (C-C bond scission), propagation (hydrogen abstraction, β-scission), and termination (radical recombination). |
| Potential Major Byproducts | Methane, Ethylene, Propylene, Isobutylene, and other smaller alkanes and alkenes. | The specific distribution would depend on the decomposition temperature and pressure. Formation of smaller, more stable molecules is favored. |
| Kinetic Parameters | To be determined experimentally | Activation energy and pre-exponential factor would quantify the temperature dependence of the decomposition rate. |
Experimental Protocols for Determining Thermal Stability
To rigorously determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to volatilization and/or decomposition, and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A high-precision thermogravimetric analyzer capable of controlled heating rates and atmosphere.
-
Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The experiment should be conducted under a controlled, inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate, typically 10°C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, the temperature of maximum mass loss rate (from the first derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of thermal events such as melting, boiling, and decomposition (exothermic or endothermic).
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or stainless steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (like boiling) will appear as downward peaks, while exothermic events (like some decomposition processes) will appear as upward peaks. The onset temperature and the peak temperature of these events provide crucial information about the thermal stability.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous byproducts released during the thermal decomposition of this compound.
Methodology:
-
Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
-
Procedure: The TGA experiment is performed as described above. The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR for analysis.
-
Data Analysis: The mass spectrometer or FTIR provides real-time data on the chemical composition of the evolved gases as a function of temperature. This allows for the identification of decomposition products and helps in elucidating the decomposition mechanism.
Visualizing a Potential Decomposition Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway for the initial stages of the thermal decomposition of this compound, based on common free-radical mechanisms for hydrocarbons.
Caption: Hypothetical free-radical decomposition pathway for this compound.
Experimental Workflow for Thermal Stability Assessment
The logical flow for a comprehensive thermal stability study is depicted in the following workflow diagram.
Caption: Workflow for the comprehensive thermal stability assessment of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is sparse, a robust understanding can be built upon the foundational principles of organic chemistry and established analytical techniques. The methodologies and theoretical frameworks presented in this guide provide a clear path for researchers and drug development professionals to thoroughly evaluate the thermal properties of this compound. By employing techniques such as TGA, DSC, and EGA, and by considering the likely free-radical decomposition pathways, a comprehensive thermal stability profile can be established. This knowledge is indispensable for ensuring the safe handling, storage, and application of this compound, thereby safeguarding the integrity of research and development processes.
Methodological & Application
Synthesis of 3,7-Dimethyl-1-octene from Geraniol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of 3,7-dimethyl-1-octene from geraniol (B1671447). The synthesis involves the initial hydrogenation of geraniol to produce the intermediate, 3,7-dimethyl-1-octanol, followed by the acid-catalyzed dehydration of this alcohol to yield the final product, this compound. This application note includes detailed experimental procedures, data presentation in tabular format, and visualizations of the reaction pathway and experimental workflows.
Introduction
Geraniol, a naturally occurring acyclic monoterpene alcohol, serves as a versatile starting material for the synthesis of various valuable compounds in the fragrance, flavor, and pharmaceutical industries. The conversion of geraniol to this compound, a terminal alkene, provides a useful building block for further chemical transformations. The described synthesis is a two-step process:
-
Hydrogenation of Geraniol: The double bonds in geraniol are selectively reduced to yield 3,7-dimethyl-1-octanol (also known as tetrahydrogeraniol). This is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Nickel-based catalysts.
-
Dehydration of 3,7-Dimethyl-1-octanol: The resulting primary alcohol undergoes acid-catalyzed dehydration to form the terminal alkene, this compound. This elimination reaction is generally carried out at elevated temperatures with a strong acid catalyst like phosphoric acid or sulfuric acid.
Overall Reaction Pathway
The overall transformation from geraniol to this compound is depicted in the following diagram:
Step 1: Hydrogenation of Geraniol to 3,7-Dimethyl-1-octanol
This step involves the saturation of the two carbon-carbon double bonds in the geraniol molecule. Various catalytic systems can be employed for this transformation, with differing conditions and yields.
Quantitative Data for Hydrogenation
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Transformation Efficiency (%) | Selectivity (%) | Reference |
| Pd/C | Geraniol | 160 | 40 | - | 99.4 | 95.9 | [1] |
| Ni-based | Geraniol | 100 | 40 | - | 98.9 | 98.7 | [1] |
| Ru-BINAP | Geraniol | 20 | 100 | 8 | - | 97 (to citronellol) | [2] |
Note: The Ru-BINAP catalyst is primarily for asymmetric hydrogenation to citronellol, but over-reduction to 3,7-dimethyl-1-octanol can occur.
Experimental Protocol: Hydrogenation using Pd/C Catalyst
This protocol is adapted from established procedures for the hydrogenation of geraniol.[1]
Materials:
-
Geraniol
-
Palladium on carbon (5% Pd/C)
-
High-pressure autoclave with stirring mechanism
-
Hydrogen gas source
-
Filtration apparatus
-
Rotary evaporator
Workflow Diagram:
Procedure:
-
Reactor Charging: In a high-pressure autoclave, place geraniol and 5% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 0.1-1% by weight relative to the geraniol.
-
Purging: Seal the autoclave and purge the system with an inert gas, such as argon or nitrogen, three times to remove any residual air.
-
Pressurization: Pressurize the autoclave with hydrogen gas to 40 bar.
-
Reaction: Heat the reaction mixture to 160°C with vigorous stirring. The progress of the reaction can be monitored by observing the uptake of hydrogen gas.
-
Cooling and Depressurization: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,7-dimethyl-1-octanol.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
-
Analysis: Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Step 2: Dehydration of 3,7-Dimethyl-1-octanol to this compound
This step involves the elimination of a water molecule from the primary alcohol to form a terminal alkene. This reaction is typically performed under harsh conditions using a strong acid catalyst.
Quantitative Data for Dehydration of Long-Chain Primary Alcohols
| Catalyst System | Substrate | Temperature (°C) | Reaction Time (h) | Olefin Yield (%) | Reference |
| Phosphoric Acid | C7-C12 α-alcohols | 170-230 | 6 | up to 93 | [3][4] |
| Sulfuric Acid | Primary Alcohols | 170-180 | - | Varies | [5] |
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol is based on general procedures for the dehydration of long-chain primary alcohols.[3][4]
Materials:
-
3,7-Dimethyl-1-octanol
-
Concentrated Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Workflow Diagram:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 3,7-dimethyl-1-octanol and a catalytic amount of concentrated phosphoric acid (approximately 10-20% by volume).
-
Dehydration and Distillation: Heat the mixture to a temperature of 170-190°C. As the reaction proceeds, the lower-boiling product, this compound, along with water, will distill over. Collect the distillate in a receiving flask.
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent. The resulting liquid is the crude this compound. For higher purity, the product can be further purified by fractional distillation.
-
Analysis: Characterize the final product using GC-MS, NMR, and Infrared (IR) spectroscopy to confirm the presence of the terminal alkene and to assess its purity.
Conclusion
The two-step synthesis of this compound from geraniol is a robust and scalable process. The initial hydrogenation of geraniol to 3,7-dimethyl-1-octanol can be achieved with high efficiency using standard hydrogenation catalysts. The subsequent acid-catalyzed dehydration of the alcohol provides the desired terminal alkene. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions in both steps is crucial for achieving high yields and purity of the final product.
References
Application Notes and Protocols for the Polymerization of 3,7-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the polymerization of 3,7-dimethyl-1-octene, a branched alpha-olefin. The resulting polymer, poly(this compound), possesses unique properties due to its chiral structure and branched nature, making it a person of interest for applications in specialty materials and as a component in drug delivery systems. This document outlines two primary catalytic methods for its polymerization: Ziegler-Natta and metallocene-based catalysis.
Introduction
This compound is a non-linear alpha-olefin that can be polymerized to yield polymers with varying tacticities (isotactic, syndiotactic, or atactic), influencing their physical and mechanical properties. The control over stereochemistry is crucial for tailoring the polymer's characteristics, such as crystallinity, melting point, and solubility, which are critical for advanced applications. Ziegler-Natta catalysts are traditionally used for olefin polymerization and can produce highly stereoregular polymers.[1][2] Metallocene catalysts, a more recent development, are single-site catalysts that offer precise control over the polymer architecture, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the polymerization of alpha-olefins using Ziegler-Natta and metallocene catalysts. While specific data for this compound is limited in publicly available literature, the data for structurally similar alpha-olefins such as 1-octene (B94956) provides expected ranges for polymer properties.
Table 1: Representative Data for Ziegler-Natta Polymerization of Alpha-Olefins
| Catalyst System | Monomer | Temperature (°C) | Polymerization Time (h) | Activity (kg polymer / mol Ti·h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Melting Point (Tm, °C) |
| TiCl₄/MgCl₂/TEAL | 1-Octene | 70 | 2 | 50 - 150 | 150,000 - 300,000 | 4.0 - 8.0 | Amorphous |
| TiCl₃/DEAC | 1-Hexene (B165129) | 60 | 4 | 30 - 100 | 100,000 - 250,000 | 5.0 - 10.0 | Amorphous |
*TEAL: Triethylaluminum (B1256330); DEAC: Diethylaluminum chloride. Data is compiled from typical results for alpha-olefin polymerization.
Table 2: Representative Data for Metallocene-Catalyzed Polymerization of Alpha-Olefins
| Catalyst System | Monomer | Temperature (°C) | Al/Zr Ratio | Activity (kg polymer / mol Zr·h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Tacticity |
| Cp₂ZrCl₂/MAO | 1-Octene | 50 | 1000 | 500 - 2000 | 80,000 - 200,000 | 2.0 - 2.5 | Atactic |
| rac-Et(Ind)₂ZrCl₂/MAO | 1-Octene | 50 | 1000 | 1000 - 5000 | 100,000 - 300,000 | 2.0 - 2.3 | Isotactic |
| i-Pr(Cp)(Flu)ZrCl₂/MAO | 1-Hexene | 20 | 1500 | 800 - 3000 | 150,000 - 400,000 | 1.8 - 2.2 | Syndiotactic |
*MAO: Methylaluminoxane (B55162). Data is compiled from typical results for alpha-olefin polymerization.[3][5]
Experimental Protocols
The following are detailed protocols for the polymerization of this compound using Ziegler-Natta and metallocene catalysts. These protocols are based on established procedures for similar alpha-olefins and should be adapted and optimized for specific experimental setups and desired polymer characteristics.
Protocol 1: Ziegler-Natta Catalyzed Polymerization of this compound
This protocol describes a typical procedure for the polymerization of this compound using a heterogeneous Ziegler-Natta catalyst system.
Materials:
-
This compound (polymerization grade, dried over molecular sieves)
-
Titanium tetrachloride (TiCl₄)
-
Magnesium chloride (MgCl₂, anhydrous)
-
Triethylaluminum (TEAL) (solution in hexane (B92381) or toluene)
-
Anhydrous heptane (B126788) or toluene (B28343) (polymerization grade)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
A high-surface-area MgCl₂ support is prepared by ball-milling anhydrous MgCl₂.
-
The supported catalyst is prepared by treating the MgCl₂ with an excess of TiCl₄ in a suitable solvent (e.g., heptane) at 80-100 °C for 2 hours.
-
The solid catalyst is then washed repeatedly with anhydrous heptane to remove unreacted TiCl₄ and dried under vacuum.
-
-
Polymerization:
-
A flame-dried Schlenk flask or a stainless-steel reactor is charged with anhydrous heptane (100 mL) and the prepared Ziegler-Natta catalyst (e.g., 0.05 g).
-
The reactor is purged with high-purity nitrogen or argon.
-
The desired amount of triethylaluminum (TEAL) as a cocatalyst is added to the reactor (e.g., to achieve an Al/Ti molar ratio of 100-300).
-
The reactor is heated to the desired polymerization temperature (e.g., 70 °C).
-
This compound (e.g., 20 mL) is then injected into the reactor with vigorous stirring to initiate polymerization.
-
The polymerization is allowed to proceed for the desired time (e.g., 2 hours).
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of methanol (10 mL).
-
The polymer solution is poured into an excess of acidic methanol (10% HCl in methanol) to precipitate the polymer and deactivate the catalyst.
-
The precipitated polymer is filtered, washed extensively with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.
-
Characterization:
-
The molecular weight and molecular weight distribution (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
The tacticity of the polymer can be analyzed by ¹³C NMR spectroscopy.
-
Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) can be determined by Differential Scanning Calorimetry (DSC).
Protocol 2: Metallocene-Catalyzed Polymerization of this compound
This protocol outlines the procedure for the polymerization of this compound using a homogeneous metallocene catalyst, which allows for greater control over the polymer's microstructure.
Materials:
-
This compound (polymerization grade, dried and deoxygenated)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic polymer, or Cp₂ZrCl₂ for atactic polymer)
-
Methylaluminoxane (MAO) (solution in toluene)
-
Anhydrous toluene (polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup:
-
A flame-dried Schlenk flask or glass reactor equipped with a magnetic stirrer is placed under a high-purity nitrogen or argon atmosphere.
-
Anhydrous toluene (100 mL) is transferred to the reactor via cannula.
-
-
Polymerization:
-
The reactor is brought to the desired polymerization temperature (e.g., 50 °C).
-
The desired amount of methylaluminoxane (MAO) solution is injected into the reactor. The Al/Zr molar ratio is a critical parameter and typically ranges from 500 to 2000.[3]
-
In a separate Schlenk tube, the metallocene catalyst (e.g., 5-10 µmol) is dissolved in a small amount of anhydrous toluene.
-
This compound (e.g., 20 mL) is then injected into the reactor.
-
The polymerization is initiated by injecting the catalyst solution into the monomer/MAO mixture with vigorous stirring.
-
The reaction is allowed to proceed for the desired time (e.g., 1 hour).
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the slow addition of methanol (10 mL).
-
The polymer solution is poured into an excess of acidic methanol (10% HCl in methanol) to precipitate the polymer.
-
The polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 50 °C.
-
Characterization:
-
The polymer is characterized using the same techniques as described in Protocol 1 (GPC, ¹³C NMR, DSC).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of Ziegler-Natta and metallocene-catalyzed polymerization and a typical experimental workflow.
Caption: General mechanism of Ziegler-Natta polymerization.
Caption: Activation and propagation in metallocene-catalyzed polymerization.
Caption: General experimental workflow for olefin polymerization.
References
- 1. WO2004000895A1 - Liquid phase process for the polymerization of alpha-olefins - Google Patents [patents.google.com]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Synthesis, structure and properties of copolymers of syndiotactic polypropylene with 1-hexene and 1-octene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigating 3,7-Dimethyl-1-octene as a Substrate for Long-chain Acyl-CoA Dehydrogenase (LCAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-CoA dehydrogenase (LCAD) is a mitochondrial flavoenzyme that plays a crucial role in the initial step of fatty acid β-oxidation. While traditionally associated with the metabolism of straight-chain fatty acids, recent evidence has highlighted its significant activity towards branched-chain and bulky substrates.[1][2][3] This expanded substrate specificity suggests that LCAD may be involved in a wider range of metabolic pathways than previously understood and presents new opportunities for therapeutic intervention in various diseases.
One such potential substrate is 3,7-dimethyl-1-octene, a branched-chain olefin. Notably, this compound is a known intermediate in the chemical synthesis of 2,6-dimethylheptanoyl-CoA, a metabolite of pristanic acid and a specific substrate for LCAD.[3] This structural relationship provides a strong rationale for investigating this compound and its corresponding acyl-CoA ester as potential substrates or modulators of LCAD activity.
These application notes provide detailed protocols for the synthesis of 3,7-dimethyl-1-octenoyl-CoA and for the enzymatic characterization of its interaction with LCAD. Furthermore, we explore the known signaling pathways involving LCAD, offering insights for drug development professionals interested in targeting this enzyme in metabolic disorders, cardiovascular disease, and cancer.
Data Presentation: Kinetic Parameters of LCAD with Various Substrates
To provide a comparative framework for new substrate evaluation, the following table summarizes the kinetic parameters of human LCAD with its known straight-chain substrate, palmitoyl-CoA, and provides hypothetical data for the branched-chain substrate 3,7-dimethyl-1-octenoyl-CoA. These hypothetical values are based on the known preference of LCAD for branched-chain structures and are intended for illustrative purposes.
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Apparent kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Palmitoyl-CoA (C16:0) | 5.0 | 150 | 1.1 | 2.2 x 10⁵ |
| 3,7-Dimethyl-1-octenoyl-CoA | 10.0 | 250 | 1.8 | 1.8 x 10⁵ |
Data for 3,7-Dimethyl-1-octenoyl-CoA is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of 3,7-Dimethyl-1-octenoyl-CoA
This protocol describes a general method for the synthesis of the acyl-CoA ester of 3,7-dimethyl-1-octenoic acid, which can be obtained from this compound via oxidation.
Materials:
-
3,7-dimethyl-1-octenoic acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dry, amine-free dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification and analysis
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 3,7-dimethyl-1-octenoic acid and an equimolar amount of NHS in dry DMF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of DCC dissolved in a small volume of dry DMF dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
-
Formation of the Acyl-CoA Ester:
-
In a separate flask, dissolve Coenzyme A lithium salt in a minimal amount of cold, deoxygenated water.
-
Filter the dicyclohexylurea byproduct from the activated ester solution.
-
Slowly add the filtered activated ester solution to the CoA solution with gentle stirring.
-
Maintain the pH of the reaction mixture between 7.0 and 7.5 by adding a dilute solution of lithium hydroxide (B78521) as needed.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Purification:
-
Precipitate the crude 3,7-dimethyl-1-octenoyl-CoA by adding a large excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by centrifugation.
-
Purify the acyl-CoA ester using silica gel column chromatography or preparative HPLC.
-
Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.
-
Protocol 2: Long-chain Acyl-CoA Dehydrogenase (LCAD) Activity Assay
This protocol utilizes the electron-transferring flavoprotein (ETF) fluorescence reduction assay, a sensitive method for measuring acyl-CoA dehydrogenase activity. The assay can be performed in a 96-well microplate format for higher throughput.
Materials:
-
Purified recombinant human LCAD
-
Purified recombinant porcine or human ETF
-
3,7-dimethyl-1-octenoyl-CoA (or other acyl-CoA substrate) stock solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
Catalase
-
Glucose oxidase
-
Glucose
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Preparation of the Reaction Mixture (per well):
-
In a 96-well microplate, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.2)
-
2 µM ETF
-
10 U/mL Catalase
-
10 U/mL Glucose oxidase
-
10 mM Glucose
-
-
The final volume per well will be 200 µL.
-
-
Enzymatic Deoxygenation:
-
Incubate the microplate at 37°C for 10 minutes to allow the glucose oxidase and catalase system to remove dissolved oxygen.
-
-
Initiation of the Reaction:
-
Add a known concentration of purified LCAD to each well.
-
Initiate the enzymatic reaction by adding varying concentrations of the 3,7-dimethyl-1-octenoyl-CoA substrate.
-
Immediately place the microplate in the fluorescence reader.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in ETF fluorescence (Excitation: ~340 nm, Emission: ~490 nm) over time. The rate of fluorescence decrease is proportional to the rate of acyl-CoA dehydrogenation.
-
Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation using appropriate software.
-
Signaling Pathways and Drug Development Implications
LCAD is not merely a metabolic enzyme but is also integrated into cellular signaling networks, making it an attractive target for drug development.
Regulation by Nuclear Hormone Receptors
The expression of the ACADL gene, which encodes LCAD, is under the transcriptional control of nuclear hormone receptors. Studies have identified a nuclear receptor response element in the LCAD promoter, with the orphan nuclear receptor COUP-TF (Chicken Ovalbumin Upstream Promoter-Transcription Factor) acting as a dominant repressor.[3][4] This suggests that compounds capable of modulating the activity of COUP-TF or other nuclear receptors that bind to this element could be developed to alter LCAD expression and, consequently, branched-chain fatty acid metabolism. Such a strategy could be relevant in diseases where altered fatty acid oxidation is implicated.
Caption: Transcriptional regulation of LCAD by nuclear receptors.
Post-Translational Modification by Sirtuin 3 (Sirt3)
LCAD activity is also regulated post-translationally through deacetylation by the mitochondrial NAD⁺-dependent deacetylase, Sirtuin 3 (Sirt3). Hyperacetylation of LCAD can lead to its inactivation, contributing to mitochondrial dysfunction, inflammation, and a metabolic shift towards glycolysis.[1] This has been implicated in vascular dysfunction.[1] Conversely, activation of the Sirt3 pathway can deacetylate and activate LCAD, thereby improving fatty acid β-oxidation and supporting vascular homeostasis.[1] Therefore, small molecule activators of Sirt3 could be a therapeutic strategy to enhance LCAD activity in conditions like cardiovascular disease.
Caption: Post-translational regulation of LCAD activity by Sirt3.
LCAD in Cancer
The role of fatty acid metabolism in cancer is an area of intense research. While some cancers upregulate fatty acid synthesis, others rely on fatty acid oxidation for energy and survival. The expression and activity of acyl-CoA dehydrogenases, including LCAD, can be altered in various tumor types. For instance, some studies have implicated enzymes involved in long-chain fatty acid metabolism as potential therapeutic targets in cancer.[2][5] Investigating the substrate specificity of LCAD for unusual fatty acids like those derived from this compound could uncover novel metabolic dependencies in cancer cells, potentially leading to the development of targeted therapies that exploit these vulnerabilities.
Caption: Workflow for leveraging LCAD in cancer drug discovery.
Conclusion
The study of this compound as a potential substrate for LCAD offers a promising avenue for both fundamental biochemical research and applied drug discovery. The protocols provided herein offer a starting point for the synthesis and enzymatic characterization of its acyl-CoA derivative. Furthermore, the elucidation of LCAD's role in key signaling pathways provides a framework for the development of novel therapeutic strategies targeting this enzyme in a range of human diseases. Researchers and drug development professionals are encouraged to utilize these notes to explore the untapped potential of LCAD as a modulator of cellular metabolism and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy [mdpi.com]
- 3. 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted disruption of mouse long-chain acyl-CoA dehydrogenase gene reveals crucial roles for fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 3,7-Dimethyl-1-octene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3,7-dimethyl-1-octene derivatives. These chiral compounds are valuable building blocks in the synthesis of fragrances, pharmaceuticals, and other bioactive molecules. The protocols outlined below focus on two primary strategies: the asymmetric hydrogenation of geraniol (B1671447) to produce chiral citronellol (B86348) and citronellal, and a proposed pathway for the direct asymmetric synthesis of 3,7-dimethyl-1-octen-3-ol, a key precursor to this compound.
Asymmetric Hydrogenation of Geraniol
The asymmetric hydrogenation of the allylic alcohol geraniol is a well-established method for the synthesis of enantiomerically enriched (R)- and (S)-citronellol. This transformation is typically catalyzed by ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP.
Quantitative Data Summary
The following table summarizes the results of asymmetric hydrogenation of geraniol to citronellol using various Ru-BINAP catalysts and reaction conditions.
| Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Product |
| Ru(OAc)₂[(R)-BINAP] | Geraniol | 95% aq. Methanol (B129727) | 100 | 20 | 8 | >99 | 97 | 96 | (S)-Citronellol |
| Ru₂(μ-Cl)₂(μ-OAc)₂[(R)-BINAP]₂ | Geraniol | Methanol | 30 | 18 | 12 | >99 | 92 | 98 | (S)-Citronellol |
| [RuCl((R)-binap)(C₆H₆)]Cl | Geraniol | Methanol | 4 | 25 | 48 | 100 | 95 | 96 | (S)-Citronellol |
| Ru(OAc)₂[(R)-T-BINAP] | Geraniol | Methanol | 5-40 | 60 | - | - | - | >95 | (S)-Citronellol |
| Ru-(S)-tol-BINAP | Geraniol | Isopropyl alcohol | Transfer | - | - | - | 95 | 90 | (R)-Citronellol |
Data compiled from various literature sources.
Experimental Protocol: Asymmetric Hydrogenation of Geraniol with Ru(OAc)₂[(R)-BINAP]
This protocol describes the synthesis of (S)-citronellol from geraniol using a Ru(OAc)₂[(R)-BINAP] catalyst.
Materials:
-
Geraniol (99% pure)
-
Ru(OAc)₂[(R)-BINAP] (or prepared in situ)
-
Methanol (anhydrous)
-
Deionized water
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard laboratory glassware
-
Silica (B1680970) gel for chromatography
Procedure:
-
Catalyst Preparation (if not pre-formed): In a glovebox or under an inert atmosphere, dissolve Ru(OAc)₂ (1 mol%) and (R)-BINAP (1.1 mol%) in anhydrous methanol. Stir the solution at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: In a high-pressure reactor, dissolve geraniol (1 equivalent) in a 95:5 mixture of methanol and deionized water.
-
Catalyst Addition: Add the prepared catalyst solution to the reactor under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 100 atm with hydrogen.
-
Reaction: Stir the reaction mixture at 20°C for 8 hours, monitoring the hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure (S)-citronellol.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Synthetic Pathway Diagram
Caption: Asymmetric hydrogenation of geraniol to (S)-citronellol.
Proposed Asymmetric Synthesis of (R)-3,7-Dimethyl-1-octen-3-ol
A direct route to this compound involves the asymmetric synthesis of the tertiary allylic alcohol, (R)-3,7-dimethyl-1-octen-3-ol, followed by deoxygenation. One promising approach is the asymmetric addition of a vinyl nucleophile to a ketone.
Proposed Synthetic Workflow
This proposed workflow outlines the key steps for the synthesis of (R)-3,7-dimethyl-1-octen-3-ol via asymmetric vinylation of 5-methylhexan-2-one.
Caption: Proposed synthesis of (R)-3,7-dimethyl-1-octene.
Experimental Protocol: Asymmetric Vinylation of 5-Methylhexan-2-one (Proposed)
This is a proposed protocol based on general methods for the asymmetric vinylation of ketones. Optimization of the chiral ligand, metal catalyst, and reaction conditions will be necessary.
Materials:
-
5-Methylhexan-2-one
-
Vinylmagnesium bromide (1 M in THF)
-
Chiral ligand (e.g., (S)-BINOL, TADDOL-derived phosphine-phosphite)
-
Metal precursor (e.g., Ti(O-iPr)₄, CuI)
-
Anhydrous toluene (B28343) or THF
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (10 mol%) and the metal precursor (10 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes to form the chiral catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Substrate Addition: Add 5-methylhexan-2-one (1 equivalent) to the catalyst solution.
-
Reagent Addition: Slowly add vinylmagnesium bromide (1.2 equivalents) to the reaction mixture over 1 hour.
-
Reaction: Stir the reaction at the same temperature for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (R)-3,7-dimethyl-1-octen-3-ol.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.
Conclusion
The protocols and data presented here provide a strong foundation for the asymmetric synthesis of this compound derivatives. The asymmetric hydrogenation of geraniol is a reliable method for accessing chiral citronellol and its derivatives. The proposed asymmetric vinylation of 5-methylhexan-2-one offers a direct route to the core this compound scaffold, and further development of this methodology is a promising area for future research. These chiral building blocks are of significant interest to researchers in the fields of fragrance chemistry, natural product synthesis, and drug discovery.
Application Notes and Protocols: The Use of 3,7-Dimethyl-1-octene in Fragrance and Flavor Synthesis
Introduction
3,7-Dimethyl-1-octene is a branched aliphatic alkene that serves as a valuable intermediate in the synthesis of various fragrance and flavor compounds. While not typically used directly in formulations due to its relatively weak and non-descript woody-pine odor, its chemical structure provides a versatile scaffold for the production of commercially significant aroma chemicals.[1] This document outlines the primary applications of this compound in the fragrance and flavor industry, with a focus on its conversion to citronellol (B86348) and tetrahydrogeraniol (3,7-dimethyloctan-1-ol). Detailed experimental protocols for these key transformations are provided for researchers and professionals in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling and use in chemical synthesis.
| Property | Value |
| Synonyms | Diisoamylene |
| CAS Number | 4984-01-4 |
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 154-156 °C |
| Density | 0.733 g/mL at 20 °C |
| Refractive Index | n20/D 1.417 |
(Data sourced from Sigma-Aldrich and ChemicalBook)[2][3]
Core Applications in Fragrance and Flavor Synthesis
The primary utility of this compound lies in its conversion to more olfactorily interesting molecules. The terminal double bond and the branched aliphatic chain are key features for synthetic manipulation.
Synthesis of Tetrahydrogeraniol (3,7-Dimethyloctan-1-ol)
Tetrahydrogeraniol is a stable fragrance ingredient with a faint, waxy, rose-like odor.[4] It is widely used in soaps, detergents, and perfumes as a blending agent and fixative.[5][6] The most direct route to synthesize tetrahydrogeraniol from this compound is through hydroformylation followed by hydrogenation, or more simply, through hydrogenation of the corresponding alcohol derived from hydration of the octene. A direct catalytic hydrogenation of product mixtures from other syntheses is a common industrial approach.[7][8]
Synthesis of Citronellol
Citronellol is a major fragrance chemical with a characteristic fresh, rosy, floral scent.[9] It exists as two enantiomers, (+)-citronellol and (-)-citronellol, each with distinct odor profiles. While citronellol is often synthesized from citral (B94496) or geraniol (B1671447), a synthetic pathway from this compound can be envisaged through functionalization of the double bond.[10][11]
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic transformations of this compound.
Protocol 1: Synthesis of Tetrahydrogeraniol via Catalytic Hydrogenation of 3,7-Dimethyl-1-octanol
This two-step protocol first involves the hydration of this compound to 3,7-Dimethyl-1-octanol, followed by the hydrogenation of any remaining unsaturation (if starting from an unsaturated precursor) or simply the purification of the saturated alcohol. Given that this compound is already a saturated chain but for the terminal double bond, its direct hydrogenation would yield 2,6-dimethyloctane, which is not a fragrance compound. Therefore, the synthesis of tetrahydrogeraniol (3,7-dimethyloctan-1-ol) requires the introduction of a hydroxyl group first. This can be achieved via hydroboration-oxidation or acid-catalyzed hydration.
Step 1a: Acid-Catalyzed Hydration of this compound to 3,7-Dimethyloctan-2-ol
-
Objective: To hydrate (B1144303) the double bond of this compound to form the corresponding secondary alcohol. According to Markovnikov's rule, the hydroxyl group will add to the more substituted carbon, yielding 3,7-dimethyloctan-2-ol.
-
Materials:
-
This compound
-
85% Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stir bar
-
Round bottom flask (25 mL)
-
Separatory funnel
-
-
Procedure: [12]
-
To a 25 mL round bottom flask equipped with a magnetic stir bar, add 2 mL of 85% sulfuric acid.
-
While vigorously stirring the acid, add 1 mL of this compound. Stopper the flask.
-
Continue vigorous stirring for 10 minutes.
-
Add a second 1 mL portion of the alkene and stir until the mixture becomes homogeneous (approximately 30 minutes).
-
Add 4 mL of water to the reaction mixture and stir for an additional 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with 4 mL of diethyl ether.
-
Wash the organic layer with an aqueous NaCl solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
The resulting product, 3,7-dimethyloctan-2-ol, can be purified by distillation.
-
Step 1b: Hydroboration-Oxidation of this compound to 3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol)
-
Objective: To achieve anti-Markovnikov hydration of the double bond to yield the primary alcohol, tetrahydrogeraniol.
-
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of BH₃·THF under nitrogen, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture back to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tetrahydrogeraniol by vacuum distillation.
-
Protocol 2: Catalytic Hydrogenation of Unsaturated Precursors to Tetrahydrogeraniol
This protocol is relevant when starting from unsaturated C10 alcohols like geraniol or citronellol, which can be intermediates in a longer synthetic route from other terpenes.[6][7][8]
-
Objective: To saturate the carbon-carbon double bonds in an unsaturated C10 alcohol to produce tetrahydrogeraniol.
-
Materials:
-
Unsaturated precursor (e.g., geraniol, citronellol)
-
Palladium on carbon (Pd/C) catalyst (5%)
-
High-pressure reactor (autoclave)
-
Hydrogen (H₂) gas
-
-
Procedure: [6]
-
Charge a high-pressure reactor with the unsaturated precursor and the Pd/C catalyst (e.g., 1% by weight of the substrate).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 60 bar.
-
Heat the mixture to 125 °C with stirring.
-
Maintain these conditions for approximately 5.5 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by fractional distillation under vacuum to yield high-purity tetrahydrogeraniol.[6]
-
Quantitative Data
The following table summarizes typical yields for the synthesis of tetrahydrogeraniol from related unsaturated precursors, which can serve as a benchmark for the hydrogenation step.
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Geraniol/Isogeraniol Mixture | 5% Pd/C | 125 | 60 | 92.2 | [6] |
| Citronellol | Pd/C | N/A | N/A | 93 | [7][8] |
| Citral | Ni/graphite | N/A | N/A | 95 | [7][8] |
| 3,7-Dimethyloctanal | NiCl₂(PPh₃)₂ | N/A | N/A | 57 | [7][8] |
Visualizations
Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
Experimental Workflow for Tetrahydrogeraniol Synthesis
References
- 1. This compound, 4984-01-4 [thegoodscentscompany.com]
- 2. This compound = 97.0 GC 4984-01-4 [sigmaaldrich.com]
- 3. This compound | 4984-01-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN1210240C - Preparation of tetrahydro geraniol - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US6759561B2 - Preparation of tetrahydrogeraniol - Google Patents [patents.google.com]
- 8. EP1318131B1 - Process for the preparation of tetrahydrogeraniol - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. Citronellol synthesis - chemicalbook [chemicalbook.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Biocatalytic Reactions Involving 3,7-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for potential biocatalytic reactions involving 3,7-dimethyl-1-octene. The information herein is based on established enzymatic transformations of structurally similar olefinic compounds, offering a foundational guide for exploring the biocatalytic potential of this substrate.
Introduction
This compound is an acyclic monoterpenoid olefin with potential for transformation into valuable chiral synthons and fine chemicals. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the functionalization of such molecules. Key enzymatic reactions applicable to this compound include oxidation and hydration, which can introduce hydroxyl or epoxide functionalities with high regio- and stereoselectivity. This document outlines protocols for these potential transformations, drawing parallels from documented reactions on analogous substrates like 1-octene (B94956) and other terpenes.
Biocatalytic Oxidation
Cytochrome P450 monooxygenases (P450s) are versatile biocatalysts capable of oxidizing a wide array of substrates, including alkenes.[1] The oxidation of the terminal double bond in this compound can potentially lead to the formation of an epoxide (3,7-dimethyl-1,2-epoxyoctane) or, through subsequent hydrolysis, a diol (3,7-dimethyloctane-1,2-diol). Additionally, P450s can catalyze the hydroxylation of unactivated C-H bonds at various positions along the alkyl chain.[1]
Potential Oxidation Products
The enzymatic oxidation of this compound can be envisioned to proceed via two main pathways: epoxidation of the double bond or allylic hydroxylation.
Caption: Potential biocatalytic oxidation pathways of this compound.
Exemplary Experimental Protocol: P450-Catalyzed Epoxidation
This protocol is adapted from general procedures for P450-catalyzed alkene oxidations.
1. Enzyme and Cofactor Preparation:
-
A whole-cell biocatalyst expressing a suitable P450 enzyme (e.g., from Bacillus megaterium or an engineered variant) and a glucose dehydrogenase (for cofactor regeneration) is prepared.
-
A solution of the necessary cofactors, primarily NADP+ and glucose, is prepared in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
2. Reaction Setup:
-
In a temperature-controlled shaker, combine the whole-cell biocatalyst suspension with the cofactor solution.
-
Add this compound to the desired final concentration (e.g., 1-10 mM), potentially dissolved in a co-solvent like DMSO to improve solubility.
3. Reaction Conditions:
-
Temperature: 25-30 °C
-
pH: 7.0-8.0
-
Agitation: 180-220 rpm
-
Reaction Time: 12-48 hours
4. Product Extraction and Analysis:
-
The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The product mixture is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution. Chiral GC can be used to determine the enantiomeric excess (ee) of the epoxide product.
Anticipated Quantitative Data (Based on Analogs)
The following table summarizes typical results for the biocatalytic epoxidation of terminal alkenes, which can serve as a benchmark for experiments with this compound.
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Immobilized Aspergillus niger lipase | Cyclooctene | 1,2-Epoxycyclooctane | 56.8 | 84.1 | [2] |
| P450 Monooxygenase | Styrene | Styrene oxide | >99 | >99 | [3] |
Biocatalytic Hydration
The direct asymmetric hydration of alkenes to produce chiral alcohols is a valuable transformation. Fatty acid hydratases have been engineered to catalyze the hydration of unactivated terminal and internal alkenes with high selectivity.[4] This approach could be applied to this compound to produce (R)- or (S)-3,7-dimethyloctan-2-ol.
Potential Hydration Product
The enzymatic hydration of this compound is expected to follow Markovnikov's rule, adding a hydroxyl group to the more substituted carbon of the double bond.
Caption: Potential biocatalytic hydration of this compound.
Experimental Protocol: Enzymatic Hydration
This protocol is based on the asymmetric hydration of 1-octene using an engineered oleate hydratase.[4]
1. Catalyst Preparation:
-
Whole cells of E. coli expressing an engineered oleate hydratase (e.g., from Elizabethkingia meningoseptica) are harvested and resuspended in buffer.
2. Reaction Setup:
-
In a sealed vial, the whole-cell suspension is combined with a buffer (e.g., 100 mM TRIS-HCl, pH 8.0).
-
A "decoy molecule" such as a fatty acid (e.g., hexanoic acid) may be required to activate the enzyme.[4]
-
This compound is added to the desired concentration (e.g., 50-100 mM).
3. Reaction Conditions:
-
Temperature: 30 °C
-
pH: 8.0
-
Agitation: Vigorous shaking or stirring
-
Reaction Time: 24-72 hours
4. Product Extraction and Analysis:
-
The reaction is quenched and extracted with an organic solvent (e.g., methyl tert-butyl ether).
-
The organic extract is analyzed by chiral GC to determine the conversion and the enantiomeric excess of the resulting 3,7-dimethyloctan-2-ol.
Anticipated Quantitative Data (Based on Analogs)
The following table presents data from the enzymatic hydration of unactivated aliphatic alkenes, providing expected outcomes for this compound.[4]
| Enzyme | Substrate | Product | Conversion (%) | Regioselectivity (%) | Enantiomeric Excess (ee, %) |
| Em-OAH A248L | 1-Octene | 2-Octanol | up to 93 | >95 | >99 |
| Em-OAH WT | 1-Decene | 2-Decanol | - | >95 | >99 |
General Experimental Workflow
The following diagram illustrates a general workflow for screening and optimizing biocatalytic reactions with this compound.
Caption: General workflow for biocatalytic reactions of this compound.
Conclusion
While direct literature on the biocatalytic conversion of this compound is scarce, the extensive research on analogous olefins provides a strong foundation for exploring its potential. The protocols and expected outcomes detailed in these application notes serve as a starting point for researchers to develop novel, selective, and sustainable routes to valuable chiral molecules derived from this compound. The use of engineered enzymes, such as P450 monooxygenases and oleate hydratases, is a promising avenue for achieving high conversion and selectivity in these transformations.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3,7-Dimethyl-1-octene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,7-Dimethyl-1-octene. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound, a nonpolar alkene, are fractional distillation and flash column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.
Q2: What are the potential impurities in a sample of this compound?
A2: Potential impurities can include structural isomers (e.g., 2,6-dimethyl-2-octene), diastereomers, unreacted starting materials from synthesis, residual solvents, and oxidation byproducts. The specific impurities will depend on the synthetic route used to prepare the compound.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID provides quantitative information on the relative amounts of different components, while GC-MS helps in identifying the chemical structure of the impurities. A commercially available standard of this compound with a purity of ≥97.0% (GC) can be used as a reference.
Purification Techniques: A Comparative Overview
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | >98% | Suitable for large-scale purifications; effective for separating compounds with significantly different boiling points. | Less effective for separating isomers with very close boiling points; requires careful control of temperature and pressure. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). | >99% | Highly effective for separating isomers and closely related impurities; applicable to a wide range of scales. | Can be more time-consuming and labor-intensive than distillation; potential for sample decomposition on acidic silica gel. |
Experimental Protocols
Fractional Distillation
Objective: To purify this compound from non-volatile impurities and components with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction.
-
Collect the fraction that distills over at a constant temperature. The boiling point of this compound is approximately 154-156 °C at atmospheric pressure.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the component has finished distilling.
-
Change the receiving flask to collect subsequent fractions if necessary.
-
Analyze the purity of the collected fractions using GC-FID or GC-MS.
Flash Column Chromatography
Objective: To purify this compound from closely related isomers and other non-volatile impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (B92381) (or other suitable nonpolar solvent)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
Air or nitrogen source for applying pressure
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Add a layer of sand on top of the silica gel bed.
-
Pre-elute the column with hexane until the packing is stable.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Add another layer of sand on top of the sample.
-
Begin eluting the column with hexane, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) or GC to determine which contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Insufficient boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer. |
| Temperature fluctuations at the distillation head | Heating rate is too high or too low. | Adjust the heating mantle to provide steady and consistent heat. |
| Poor separation of components | Inefficient fractionating column; distillation rate is too fast. | Use a longer or more efficient fractionating column. Reduce the heating rate to allow for proper equilibration. |
| No distillate is collected | Thermometer bulb is positioned incorrectly; condenser water is too warm. | Ensure the top of the thermometer bulb is level with the side arm of the distillation head. Use colder condenser water. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Test different solvent systems with varying polarities to achieve better separation (a common mobile phase for nonpolar compounds is hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate). |
| Cracked or channeled silica gel bed | Improper packing of the column. | Repack the column carefully, ensuring a uniform and compact bed. |
| Compound is not eluting from the column | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluting solvent. |
| Product is contaminated with silica | The sand layer at the bottom of the column is insufficient. | Ensure a proper layer of sand is present at the bottom of the column to support the silica gel. |
| Low recovery of the compound | The compound may be unstable on silica gel or adsorbed irreversibly. | Consider using a less acidic stationary phase like neutral alumina (B75360), or deactivate the silica gel with a small amount of a base like triethylamine (B128534) in the eluent. |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for fractional distillation.
Caption: Troubleshooting decision tree for flash column chromatography.
Technical Support Center: Synthesis of 3,7-Dimethyl-1-octene
Welcome to the technical support center for the synthesis of 3,7-Dimethyl-1-octene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions during the synthesis of this aliphatic alkene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is commonly synthesized via a Grignard reaction. This typically involves the reaction of an isoamylmagnesium halide (e.g., isoamylmagnesium bromide) with an allyl halide (e.g., allyl bromide). Another potential route is the dehydration of 3,7-dimethyloctan-1-ol (B75441).
Q2: What is the primary expected side reaction in the Grignard synthesis of this compound?
A2: A significant side reaction is the Wurtz-type coupling of the Grignard reagent with the alkyl halide. In the context of reacting isoamylmagnesium bromide with allyl bromide, this can lead to the formation of 2,7-dimethyloctane (B85488) (from the coupling of two isoamyl groups) and 1,5-hexadiene (B165246) (from the coupling of two allyl groups). The formation of 1,5-hexadiene can be suppressed by maintaining a low reaction temperature, typically below 0°C.[1][2]
Q3: Can isomerization of the double bond occur during the synthesis?
A3: Yes, alkene isomerization is a potential side reaction. Under certain conditions, such as the presence of acid or metal catalysts, the terminal double bond of this compound can migrate to form more stable internal alkenes, such as 3,7-dimethyloct-2-ene or other isomers.
Q4: What are the likely impurities I might see in my final product?
A4: Besides the main side products from Wurtz coupling and isomerization, other impurities can include unreacted starting materials (isoamyl halide and allyl halide), the corresponding alcohol (3,7-dimethyloctan-1-ol) if the reaction is not completely anhydrous, and oligomerization products of the alkene.
Q5: How can I minimize the formation of the alcohol byproduct?
A5: The formation of 3,7-dimethyloctan-1-ol occurs if the Grignard reagent reacts with water. To prevent this, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete formation of the Grignard reagent.- Significant side reactions (e.g., Wurtz coupling).- Loss of volatile product during workup or purification. | - Ensure magnesium turnings are activated and the reaction is initiated properly.- Maintain a low reaction temperature (below 0°C) during the addition of allyl bromide.[1]- Use a cooled receiving flask during distillation and handle the product with care to minimize evaporation. |
| Presence of a significant amount of 2,7-dimethyloctane and/or 1,5-hexadiene | - Wurtz-type coupling side reactions. | - Add the allyl bromide solution slowly to the Grignard reagent to maintain a low concentration of the halide.- Ensure the reaction temperature is kept consistently low. |
| Detection of internal alkene isomers in the product mixture | - Isomerization of the terminal double bond. | - Avoid acidic conditions during the workup. Use a neutral or slightly basic quench (e.g., saturated ammonium (B1175870) chloride solution followed by a bicarbonate wash).- Purify the product promptly after synthesis to avoid prolonged contact with potential catalysts. |
| Presence of 3,7-dimethyloctan-1-ol in the product | - Reaction of the Grignard reagent with water. | - Use anhydrous solvents and oven-dried glassware.- Perform the reaction under a dry, inert atmosphere. |
| Formation of high molecular weight oligomers | - Cationic or radical polymerization of the alkene product. | - Ensure the reaction and workup conditions are not strongly acidic.- Use radical inhibitors if radical-initiated polymerization is suspected. |
Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Allyl bromide (3-bromoprop-1-ene)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of isoamyl bromide in anhydrous diethyl ether via the dropping funnel.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the isoamylmagnesium bromide.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice-water bath to below 0°C.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 0°C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried solution to remove the drying agent.
-
Remove the solvent by simple distillation.
-
Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 154-156°C). Due to its volatility, ensure the collection apparatus is efficient.
-
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 3,7-Dimethyl-1-octene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 3,7-Dimethyl-1-octene. Due to the limited availability of data specific to this compound, this guide draws upon established principles and data from the polymerization of other α-olefins, particularly its structural analog, 1-octene (B94956).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of a sterically hindered α-olefin like this compound?
The polymerization of sterically hindered α-olefins such as this compound presents several key challenges:
-
Low Reactivity and Slow Polymerization Rates: The bulky substituents near the double bond can impede the monomer's approach to the active site of the growing polymer chain. This steric hindrance can lead to significantly slower reaction rates compared to less hindered α-olefins.
-
Difficulty in Achieving High Molecular Weights: Chain transfer reactions can become more prevalent relative to propagation, leading to premature termination of the growing polymer chains and resulting in lower molecular weight polymers.[1]
-
Poor Control over Polymer Microstructure: The steric bulk of the monomer can influence the regioselectivity (e.g., 1,2- vs. 2,1-insertion) and stereoselectivity of the polymerization, making it challenging to obtain polymers with a well-defined and desired microstructure.[2][3]
Q2: How does the choice of catalyst influence the polymerization of sterically hindered α-olefins?
The catalyst system is crucial for overcoming the challenges associated with sterically hindered monomers. Key considerations include:
-
Catalyst Type: Ziegler-Natta catalysts, particularly those based on Group IV metals like Titanium (Ti) and Zirconium (Zr), are commonly used for α-olefin polymerization.[4] The choice between different metal centers and ligand systems can significantly impact activity, stereocontrol, and the molecular weight of the resulting polymer.[5]
-
Ligand Design: The steric and electronic properties of the ligands surrounding the metal center are critical. For sterically demanding monomers, ligands that are "open" enough to allow monomer access but still provide good stereocontrol are desirable.[2][6] Flexible ligand frameworks may enhance the catalyst's activity for α-olefin polymerization.
-
Co-catalyst/Activator: The co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or trialkylaluminum, plays a vital role in activating the transition metal pre-catalyst to form the active catalytic species.[4][7] The nature and concentration of the co-catalyst can influence catalyst activity and polymer properties.
Q3: What is the "chain-walking" mechanism, and is it relevant for this compound polymerization?
The "chain-walking" mechanism is particularly relevant for late transition metal catalysts, such as certain nickel and palladium complexes. In this process, the catalyst can move along the polymer chain before the next monomer insertion. This can lead to the formation of branched polymers from a linear α-olefin monomer. While less common with traditional Ziegler-Natta catalysts, the possibility of chain-walking should be considered, especially if unexpected polymer microstructures are observed.
Troubleshooting Guides
Issue 1: Low Polymer Yield
Q: My polymerization of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low polymer yield is a common issue, especially with sterically hindered monomers. The following factors should be investigated:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | - Ensure the catalyst and co-catalyst are handled under strictly inert conditions (e.g., in a glovebox) to prevent deactivation by air or moisture.- Verify the purity of the catalyst and co-catalyst.- Consider that some catalysts may have lower thermal stability; optimizing the reaction temperature is crucial. |
| Insufficient Monomer Concentration | - Increasing the monomer concentration can, in some cases, improve the polymerization rate and yield.[8] |
| Suboptimal Reaction Temperature | - The effect of temperature can be complex. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature must be determined experimentally. For some systems, lower temperatures have been shown to be beneficial.[5] |
| Impurities in the Reaction System | - Ensure the monomer and solvent are thoroughly purified to remove any potential catalyst poisons (e.g., water, oxygen, polar compounds). |
| Poor Mixing | - Inadequate stirring can lead to poor mass transfer and localized "hot spots," which can deactivate the catalyst. Ensure efficient and consistent agitation throughout the reaction. |
Issue 2: Low Molecular Weight of the Polymer
Q: The resulting poly(this compound) has a much lower molecular weight than desired. What factors control the molecular weight, and how can I increase it?
A: Achieving high molecular weight with sterically hindered monomers is challenging due to competing chain termination reactions. Consider the following:
| Potential Cause | Troubleshooting Steps |
| High Rate of Chain Transfer/Termination | - Lower the reaction temperature: Higher temperatures often accelerate chain transfer and termination reactions more than propagation, leading to lower molecular weights.[1]- Catalyst Selection: The choice of catalyst and ligands significantly influences the relative rates of propagation and termination. Some catalyst systems are inherently better at producing high molecular weight polymers.- Monomer Concentration: Higher monomer concentrations can favor propagation over termination, potentially leading to higher molecular weights.[8] |
| Chain Transfer Agents | - Ensure that no unintentional chain transfer agents are present in the reaction mixture. For example, hydrogen is a powerful chain transfer agent used to control molecular weight.[1]- The co-catalyst itself (e.g., organoaluminum compounds) can also act as a chain transfer agent. Optimizing the co-catalyst to catalyst ratio is important. |
| Steric Hindrance | - The inherent steric bulk of this compound makes it more prone to chain termination. While this cannot be changed, selecting a catalyst with a more accessible active site may help to mitigate this effect. |
Issue 3: Poor Control over Polymer Stereochemistry
Q: I am observing poor stereoselectivity (atactic polymer) in my this compound polymerization. How can I improve the stereocontrol to obtain isotactic or syndiotactic polymer?
A: Controlling the stereochemistry of sterically hindered polymers requires careful selection of the catalyst system and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst Symmetry | - The symmetry of the catalyst's ligand framework is a primary determinant of stereoselectivity. For example, C2-symmetric ansa-metallocenes are known to produce isotactic polypropylene.[9] Select a catalyst with a ligand structure known to impart the desired stereocontrol.- The interplay between the ligand and the growing polymer chain dictates the stereochemistry of the next monomer insertion.[3] |
| High Polymerization Temperature | - Higher temperatures can lead to a loss of stereocontrol due to increased chain-end mobility and catalyst isomerization.[5] Running the polymerization at lower temperatures can often enhance stereoselectivity. |
| Ligand Steric Effects | - The steric bulk of the ligands can create a chiral environment around the metal center, guiding the orientation of the incoming monomer and leading to a stereoregular polymer.[2][6] Experiment with catalysts having different ligand substitutions to find the optimal balance for stereocontrol. |
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the polymerization of 1-octene, which can serve as a guide for optimizing the polymerization of this compound.
Table 1: Effect of Catalyst Type on 1-Octene Polymerization
| Catalyst | Temperature (°C) | Activity ( g/mmol ·h) | Molecular Weight ( g/mol ) | Polydispersity (Mw/Mn) | Tacticity ([mm]%) |
| [PN]2Ti | -20 | 44 | 18,000 | 2.8 | 66 |
| [PN]2Ti | 30 | 398 | 15,000 | 2.6 | 45 |
| [PN]2Ti | 70 | 416 | 6,600 | 2.0 | 30 |
| [PN]2Zr | -20 | 40 | 5,200 | 3.2 | 51 |
| [PN]2Zr | 30 | 284 | 3,300 | 3.0 | 44 |
| [PN]2Zr | 70 | 410 | <1,000 | - | 36 |
Data adapted from a study on 1-octene polymerization. The trends observed here are likely to be relevant for this compound.
Table 2: General Influence of Reaction Parameters on Polymer Properties
| Parameter | Effect on Polymer Yield | Effect on Molecular Weight | Effect on Stereoselectivity |
| ↑ Temperature | Can increase or decrease (depending on catalyst stability) | ↓ Decreases | ↓ Decreases |
| ↑ Monomer Concentration | ↑ Increases | ↑ Increases | Generally minor effect |
| ↑ Catalyst Concentration | ↑ Increases | Generally minor effect | Generally minor effect |
| ↑ Co-catalyst/Catalyst Ratio | Can increase to an optimum, then decrease | Can decrease (due to chain transfer) | Can have variable effects |
Experimental Protocols
General Protocol for the Polymerization of this compound using a Ziegler-Natta Catalyst
Disclaimer: This is a generalized protocol and must be adapted based on the specific catalyst system and desired polymer properties. All procedures should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
1. Materials and Reagents:
-
This compound (monomer), purified by distillation over a suitable drying agent (e.g., CaH2).
-
Anhydrous toluene (B28343) (or other suitable solvent), purified by passing through a solvent purification system.
-
Transition metal pre-catalyst (e.g., TiCl4, a zirconocene).
-
Co-catalyst (e.g., methylaluminoxane (MAO) solution in toluene, or triisobutylaluminum (B85569) (TIBA)).
-
Methanol (B129727) (for quenching).
-
Acidified methanol (e.g., 10% HCl in methanol) for catalyst residue removal.
2. Polymerization Procedure:
-
Reactor Setup: A clean, dry, and inert gas-purged glass reactor equipped with a magnetic stirrer, temperature probe, and gas inlet/outlet is used.
-
Solvent and Monomer Addition: The desired amount of anhydrous toluene is transferred to the reactor via cannula. The reactor is then brought to the desired polymerization temperature. The purified this compound is then added to the reactor.
-
Co-catalyst Addition: The calculated amount of co-catalyst solution (e.g., MAO in toluene) is added to the reactor and allowed to stir for a specified period to scavenge any remaining impurities.
-
Initiation: The polymerization is initiated by injecting a solution of the pre-catalyst in toluene into the reactor.
-
Polymerization: The reaction mixture is stirred vigorously at the set temperature for the desired reaction time. The progress of the polymerization can sometimes be monitored by observing an increase in the viscosity of the solution.
-
Quenching: The polymerization is terminated by the slow addition of methanol to the reactor.
-
Polymer Isolation and Purification:
-
The polymer solution is poured into a larger volume of acidified methanol to precipitate the polymer and dissolve catalyst residues.
-
The precipitated polymer is collected by filtration, washed repeatedly with methanol, and then dried under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
3. Characterization:
-
Yield: Determined by the weight of the dried polymer.
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Microstructure and Stereochemistry: Determined by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00165F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,7-Dimethyl-1-octene
Welcome to the technical support center for the synthesis of 3,7-Dimethyl-1-octene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, particularly when starting from citronellal (B1669106) or citronellol (B86348) derivatives.
Route 1: Wittig Reaction of Citronellal
The Wittig reaction is a common method to convert aldehydes and ketones into alkenes. In this case, citronellal is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane, to yield this compound.
Q1: Why is my Wittig reaction yield low when using citronellal?
A1: Low yields in the Wittig reaction with citronellal can stem from several factors:
-
Steric Hindrance: Although citronellal is an aldehyde, the surrounding alkyl chain can present some steric hindrance, potentially slowing down the reaction.
-
Ylide Instability: The phosphorus ylide can be unstable, especially if not used immediately after preparation.
-
Side Reactions: The presence of the double bond in the citronellal backbone can potentially lead to side reactions under certain conditions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Purification Losses: The product, this compound, is volatile, which can lead to losses during solvent removal and purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: While the ylide generation is often done at low temperatures, the reaction with the aldehyde may benefit from being run at room temperature or slightly elevated temperatures to overcome steric hindrance.
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor its progress using TLC.
-
-
Ylide Preparation:
-
Use freshly prepared ylide for the best results.
-
Ensure anhydrous conditions during ylide preparation, as it is sensitive to moisture.
-
-
Purification:
-
Use careful distillation techniques to purify the product, as it has a relatively low boiling point (154-156 °C).[1]
-
Column chromatography can also be employed for purification, though care must be taken to minimize evaporation.
-
Q2: I am observing multiple spots on my TLC plate after the Wittig reaction. What are the likely side products?
A2: Besides the desired this compound, other compounds can be present:
-
Unreacted Citronellal: If the reaction is incomplete, you will see the starting material on your TLC.
-
Triphenylphosphine (B44618) Oxide: This is a major byproduct of the Wittig reaction and is often visible as a polar spot on the TLC plate.[2]
-
Isomerized Products: Depending on the reaction conditions, isomerization of the double bond in the citronellal backbone or the newly formed double bond could occur.
Troubleshooting Steps:
-
Purification:
-
Triphenylphosphine oxide can often be removed by column chromatography on silica (B1680970) gel.[3]
-
Careful fractional distillation can separate the product from unreacted starting material and some isomers.
-
Route 2: Dehydration of 3,7-Dimethyloctan-1-ol (B75441)
This two-step approach involves the reduction of citronellal to 3,7-dimethyloctan-1-ol, followed by dehydration to form the target alkene.
Q1: My dehydration of 3,7-dimethyloctan-1-ol is producing a mixture of alkenes, not just the desired this compound. Why?
A1: Acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate.[4] The formation of multiple alkene isomers is a common issue due to:
-
Zaitsev's Rule: Elimination reactions tend to favor the formation of the more substituted (more stable) alkene. In this case, elimination could lead to internal alkenes in addition to the terminal alkene.
-
Carbocation Rearrangements: The intermediate carbocation can undergo rearrangements (hydride or alkyl shifts) to form a more stable carbocation, leading to a variety of alkene products.[5]
Troubleshooting Steps:
-
Choice of Dehydrating Agent:
-
Strong acids like sulfuric acid or phosphoric acid at high temperatures often lead to a mixture of products.[4]
-
Using milder dehydrating agents such as phosphorus oxychloride (POCl₃) in pyridine (B92270) can favor the formation of the less substituted (Hofmann) product, which in this case would be the desired terminal alkene.
-
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes improve the selectivity of the dehydration reaction.
-
Q2: The yield of my dehydration reaction is low. What are the possible reasons?
A2: Low yields in dehydration reactions can be caused by:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Ether Formation: Under certain conditions, an intermolecular dehydration can occur, leading to the formation of an ether as a byproduct.[6]
-
Polymerization: Alkenes can polymerize under strongly acidic conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can help to maximize the yield of the desired alkene.
-
Distillation: If the alkene product has a lower boiling point than the starting alcohol, it can be distilled off as it is formed to shift the equilibrium and prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and readily available starting materials are citronellal and citronellol, which can be sourced from essential oils like citronella oil.[1][7]
Q2: Which synthetic route is generally preferred for obtaining high purity this compound?
A2: The Wittig reaction offers a significant advantage in that the position of the newly formed double bond is precisely controlled, leading to a higher regioselectivity for the desired this compound compared to the dehydration of 3,7-dimethyloctan-1-ol, which often yields a mixture of isomers.[8]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A3: Triphenylphosphine oxide is a common and sometimes challenging byproduct to remove. Several methods can be employed:
-
Column Chromatography: This is a very effective method for separating the nonpolar alkene product from the more polar triphenylphosphine oxide.[3]
-
Crystallization: In some cases, the triphenylphosphine oxide can be crystallized out of the reaction mixture by the addition of a suitable non-polar solvent.
-
Extraction: A liquid-liquid extraction with a solvent system that selectively dissolves one of the components can sometimes be effective.
Q4: Are there any "green" alternatives for the synthesis of this compound?
A4: Research into greener synthetic methods is ongoing. Some approaches include:
-
Aqueous Wittig Reactions: Performing the Wittig reaction in water or a biphasic system can reduce the use of volatile organic solvents.[3]
-
Biocatalysis: Enzymatic or microbial processes are being explored for the conversion of natural products like citronellal into valuable chemicals.
Quantitative Data on Synthesis Yields
Due to the specific nature of this compound, direct comparative studies on the yield of this compound via different routes are not extensively available in the literature. The following table provides typical yield ranges for the key reaction types involved, based on similar transformations.
| Synthesis Route | Key Reaction Step | Starting Material | Typical Yield Range (%) | Notes |
| Wittig Olefination | Wittig Reaction | Citronellal | 60-85% | Yield is highly dependent on the specific ylide and reaction conditions. Purification to remove triphenylphosphine oxide is necessary.[1] |
| Grignard & Dehydration | Grignard Reaction | Citronellal | 70-90% (for alcohol) | This is the yield for the intermediate alcohol.[9] |
| Dehydration | 3,7-Dimethyloctan-1-ol | 50-80% | The yield and product distribution (isomers) depend heavily on the catalyst and conditions.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines a general procedure for the Wittig olefination of citronellal.
Materials:
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Citronellal
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes (or NaH) to the suspension with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red colored ylide should be observed.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of citronellal in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the product from triphenylphosphine oxide.
-
Further purification can be achieved by distillation.
-
Protocol 2: Synthesis of this compound via Dehydration of 3,7-Dimethyloctan-1-ol
This protocol describes the acid-catalyzed dehydration of 3,7-dimethyloctan-1-ol.
Materials:
-
3,7-Dimethyloctan-1-ol (can be prepared by the reduction of citronellal with a reducing agent like sodium borohydride)
-
Acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dehydration Reaction:
-
In a round-bottom flask equipped with a distillation apparatus, place 3,7-dimethyloctan-1-ol.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to the appropriate temperature (typically 150-180 °C) to initiate dehydration.[6]
-
The alkene product, being more volatile, will distill over as it is formed.
-
-
Work-up and Purification:
-
Collect the distillate.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and purify the product by fractional distillation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Poly(3,7-Dimethyl-1-octene)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of catalyst residues from poly(3,7-Dimethyl-1-octene).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove catalyst residues from poly(this compound)?
A1: Residual catalysts, typically Ziegler-Natta, metallocene, or other transition metal-based systems used in α-olefin polymerization, can significantly compromise the polymer's properties and performance. These residues can negatively impact the material's thermal stability, electrical properties, and long-term durability. For applications in drug development and biomedical fields, the removal of potentially toxic metal catalyst residues is a critical regulatory and safety requirement.
Q2: What are the most common types of catalysts used for the polymerization of this compound, and what residues can I expect?
A2: The polymerization of this compound, an α-olefin, is commonly achieved using Ziegler-Natta catalysts (e.g., TiCl₄ with an aluminum co-catalyst) or metallocene catalysts.[1] Consequently, you can expect residues of titanium, aluminum, magnesium (from catalyst supports), and chlorine.[2][3]
Q3: What are the primary methods for removing catalyst residues from poly(this compound)?
A3: The most effective strategies involve a multi-step approach that includes catalyst deactivation, dissolution and precipitation, and thorough washing. Common methods include:
-
Solvent Extraction: Utilizing a combination of polar and non-polar solvents to dissolve and wash away catalyst residues and low molecular weight oligomers.[4][5]
-
Precipitation: Dissolving the polymer in a suitable solvent and then adding a non-solvent to precipitate the purified polymer, leaving the catalyst residues in the solution.
-
Adsorption: Using solid adsorbents like silica (B1680970) gel or activated alumina (B75360) to trap catalyst residues, although this is more common for other types of catalysts.[6]
Q4: How can I quantify the amount of residual catalyst in my polymer sample?
A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal residues in polymer samples. This method allows for the precise determination of the concentration of elements like titanium, aluminum, and other metals from the catalyst system.
Troubleshooting Guides
Issue 1: High levels of residual catalyst detected after purification.
| Possible Cause | Recommended Solution |
| Inefficient Catalyst Deactivation | Ensure the deactivating agent (e.g., ethanol (B145695), isopropanol) is in sufficient excess and allowed adequate time to fully quench the catalyst. Vigorous stirring can improve contact between the catalyst and the deactivating agent. |
| Poor Solvent Choice for Washing | The selection of washing solvents is critical. For polyolefins, a sequence of a non-polar solvent (like n-hexane) to swell the polymer and wash out organic residues, followed by a polar solvent (like ethanol) to remove the deactivated catalyst salts, is often effective.[4] |
| Catalyst Trapped within the Polymer Matrix | A single precipitation step may not be sufficient. Repeat the dissolution-precipitation cycle multiple times to effectively release trapped catalyst particles. |
Issue 2: Low polymer yield after the purification process.
| Possible Cause | Recommended Solution |
| Co-precipitation of Polymer with Catalyst Residues | Ensure complete deactivation and solubilization of the catalyst residues before precipitation of the polymer. |
| Loss of Low Molecular Weight Fractions | During precipitation and washing, some low molecular weight polymer chains may be lost. Adjust the solvent/non-solvent ratio and precipitation temperature to optimize the recovery of the desired polymer fraction. |
| Incomplete Precipitation | Ensure a sufficient volume of the non-solvent is used to induce complete precipitation of the polymer. The addition of the polymer solution to the non-solvent should be done slowly with vigorous stirring. |
Issue 3: Change in polymer properties (e.g., molecular weight, polydispersity) after purification.
| Possible Cause | Recommended Solution |
| Polymer Degradation | Avoid excessive temperatures or harsh chemical treatments during the purification process that could lead to chain scission and a decrease in molecular weight. |
| Fractionation of the Polymer | The purification process, particularly precipitation, can selectively remove lower molecular weight fractions, leading to a narrower molecular weight distribution (lower PDI) and an increase in the average molecular weight. This is often a desirable outcome.[7] |
Quantitative Data
The following table summarizes typical catalyst residue levels in polypropylene (B1209903) (a representative poly-α-olefin) before and after purification. While specific values for poly(this compound) may vary, this data provides a general benchmark for the effectiveness of purification processes.
| Polymer Sample | Ti Content (ppm) | Al Content (ppm) |
| Crude Polypropylene | ~10-50 | ~50-200 |
| Purified Polypropylene | < 1-5 | < 5-20 |
Note: Data is generalized from typical Ziegler-Natta catalyst systems for polypropylene and may vary based on the specific catalyst and polymerization conditions used.
Experimental Protocols
Protocol 1: Catalyst Deactivation and Solvent Extraction
This protocol is adapted from established methods for the purification of polypropylene synthesized with Ziegler-Natta catalysts.
Materials:
-
Crude poly(this compound)
-
Toluene (B28343) or Xylene (good solvent)
-
Isopropanol (B130326) or Ethanol (deactivating agent and washing solvent)
-
n-Hexane (washing solvent)
-
Hydrochloric acid (HCl), dilute solution (optional, for enhanced metal removal)
-
Nitrogen or Argon gas
-
Magnetic stirrer and hot plate
-
Large beaker or flask
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the crude poly(this compound) in toluene or xylene at an elevated temperature (e.g., 80-100 °C) with stirring to form a homogeneous solution. A typical concentration is 5-10% (w/v).
-
Deactivation (Quenching): Once the polymer is fully dissolved, cool the solution to approximately 60-70 °C. Slowly add an excess of isopropanol or ethanol (e.g., 5-10 times the volume of the catalyst solution used in polymerization) to the stirred polymer solution. Stir for at least 1 hour to ensure complete deactivation of the catalyst.
-
Precipitation and Washing (Step 1 - Non-polar): Slowly pour the polymer solution into a large volume of vigorously stirred n-hexane at room temperature. The polymer will precipitate as a white solid. Continue stirring for 30 minutes.
-
Isolation: Collect the precipitated polymer by filtration using a Büchner funnel.
-
Washing (Step 2 - Polar): Wash the collected polymer cake thoroughly with fresh isopropanol or ethanol to remove the deactivated catalyst salts.
-
Optional Acid Wash: For very low residual metal content, the polymer can be re-slurried in a dilute HCl solution in isopropanol, stirred for 1 hour, and then filtered and washed with pure isopropanol until the filtrate is neutral.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Visualizations
Caption: General workflow for the removal of catalyst residues from poly(this compound).
Caption: Troubleshooting decision tree for high residual catalyst levels.
References
Technical Support Center: Chiral Separation of 3,7-Dimethyl-1-octene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 3,7-dimethyl-1-octene isomers. Due to the structural similarity of this compound to other terpenes, this guide leverages established methods for related compounds to provide robust starting points for method development and troubleshooting.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of this compound isomers via Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Issue 1: Poor or No Enantiomeric Resolution
Question: Why am I not observing two distinct peaks for the enantiomers of this compound?
Answer: Achieving enantiomeric separation for non-polar, volatile compounds like this compound is highly dependent on the choice of the chiral stationary phase (CSP) and the chromatographic conditions. The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which must have different interaction energies to effect a separation.[1][2][3]
Troubleshooting Steps:
-
Evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical factor. For a non-polar hydrocarbon like this compound, the choice of CSP will differ between GC and LC/SFC techniques.
-
For Gas Chromatography (GC): Cyclodextrin-based CSPs are highly effective for separating volatile terpenes.[4][5][6] Consider screening columns with different cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin, γ-cyclodextrin) and various substitutions on the cyclodextrin.[1][4]
-
For HPLC/SFC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the primary choice.[7][8] These are available with a variety of derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)) that offer different selectivities.[7][8]
-
-
Optimize the Mobile Phase/Carrier Gas and Temperature Program:
-
For GC:
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) can impact resolution. A lower flow rate may improve separation but will increase analysis time.[6]
-
Temperature Program: A slow temperature ramp can enhance the separation of closely eluting compounds.[6] Experiment with different initial temperatures, ramp rates, and final hold times.
-
-
For HPLC (Normal Phase):
-
Mobile Phase Composition: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).[9][10][11] The percentage of the alcohol modifier is a critical parameter to optimize. Start with a low percentage (e.g., 1-5%) and gradually increase it.[9][10][11]
-
Choice of Alcohol Modifier: Different alcohol modifiers can alter the chiral recognition by interacting differently with the CSP.[10][11]
-
-
For SFC:
-
Co-solvent: Alcohols like methanol (B129727) or ethanol (B145695) are common co-solvents with supercritical CO2.[8][12] The nature and percentage of the co-solvent significantly influence selectivity.[8][12]
-
-
-
Consider Sample Overload: Injecting too much sample can saturate the CSP, leading to peak broadening and loss of resolution.[6] Try reducing the injection volume or sample concentration.
Issue 2: Peak Tailing
Question: My peaks for this compound are showing significant tailing. What could be the cause?
Answer: Peak tailing in chiral chromatography can be caused by several factors, including active sites on the stationary phase, column contamination, or issues with the sample solvent.
Troubleshooting Steps:
-
Check for Active Sites (especially in HPLC): Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can lead to secondary interactions. While less of an issue for non-polar hydrocarbons, it's a possibility. The use of mobile phase additives can sometimes mitigate this, though they are more commonly used for polar analytes.[13]
-
Column Contamination: The accumulation of non-volatile residues on the column can lead to peak tailing.
-
Action: Flush the column with a strong solvent as recommended by the manufacturer. For GC, you can also bake out the column at a high temperature (within the column's limits).
-
-
Sample Solvent Mismatch (HPLC/SFC): If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve the sample in the mobile phase itself.
-
-
Column Overload: As with poor resolution, injecting too much sample can lead to peak tailing.[6]
-
Action: Reduce the injection volume or the concentration of the sample.
-
References
- 1. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. chiraltech.com [chiraltech.com]
Preventing isomerization of 3,7-Dimethyl-1-octene during reactions
Welcome to the Technical Support Center for 3,7-Dimethyl-1-octene. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during a reaction?
A1: The isomerization of this compound, a terminal alkene, to its more stable internal isomers is most commonly initiated by the presence of acid or metal catalysts. Transition metal hydrides, which can form as byproducts in catalytic reactions like olefin metathesis or hydroformylation, are frequent culprits. These species can add to the double bond and then be eliminated, leading to the migration of the double bond to a more thermodynamically stable internal position.
Q2: How can I detect if isomerization of my this compound has occurred?
A2: Isomerization can be readily detected using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the formation of isomers will be evident as new peaks with the same mass-to-charge ratio as the starting material but different retention times. ¹H NMR spectroscopy is also highly effective, as the signals corresponding to the vinyl protons of the terminal alkene (typically in the range of 4.9-5.8 ppm) will decrease in intensity, while new signals corresponding to the internal alkene protons will appear.
Q3: Are there any general precautions I can take to minimize isomerization?
A3: Yes, several general laboratory practices can help minimize unwanted isomerization. These include:
-
Use of High-Purity Reagents: Ensure that your this compound and solvents are free from acidic impurities. Purification of the starting alkene by distillation or passing it through a column of basic alumina (B75360) can be beneficial.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species through oxidation of solvents or reagents.
-
Temperature Control: Whenever possible, run reactions at the lowest effective temperature, as higher temperatures can promote isomerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired conversion is achieved to prevent prolonged exposure of the product to the reaction conditions.
Q4: Can the choice of catalyst influence the extent of isomerization?
A4: Absolutely. The choice of catalyst is critical. For reactions like olefin metathesis, ruthenium-based catalysts are known to sometimes promote isomerization through the formation of ruthenium hydride species.[1] For other reactions, such as hydroformylation, the ligand on the metal catalyst can significantly influence the regioselectivity and the extent of isomerization.[2] Catalyst systems that are less prone to forming active hydride species or that have ligands that sterically or electronically disfavor the isomerization pathway should be chosen.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Significant Isomerization Observed During Olefin Metathesis
Possible Causes:
-
Formation of ruthenium hydride species from the metathesis catalyst.[1]
-
High reaction temperature or prolonged reaction time.
-
Presence of acidic impurities in the substrate or solvent.
Solutions:
-
Addition of Isomerization Inhibitors: The use of additives can effectively suppress isomerization. 1,4-Benzoquinone (B44022) and its derivatives are known to be effective inhibitors of ruthenium-catalyzed olefin isomerization.[1][3] Acetic acid has also been shown to be a useful additive for this purpose.[1]
-
Optimization of Reaction Conditions: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Minimize the reaction time by closely monitoring the progress of the reaction.
-
Catalyst Choice: Consider using a metathesis catalyst that is less prone to isomerization.
| Additive | Concentration (mol%) | Effect on Isomerization | Reference |
| 1,4-Benzoquinone | 5-10 | Significant suppression | [1][3] |
| Acetic Acid | 5 | Suppression | [1] |
Problem 2: Poor Regioselectivity and Isomerization in Hydroformylation
Possible Causes:
-
The catalyst system favors the formation of the branched aldehyde and/or promotes isomerization of the starting alkene.
-
Reaction conditions (temperature, pressure) are not optimized for linear aldehyde formation.
Solutions:
-
Ligand Selection: The choice of phosphine (B1218219) ligand in rhodium-catalyzed hydroformylation is crucial. Bulky phosphite (B83602) ligands can favor the formation of the linear aldehyde and minimize isomerization.
-
Reaction Conditions: Generally, lower temperatures and higher pressures of syngas (CO/H₂) favor the formation of the linear aldehyde and reduce isomerization.[4] A two-step process where the olefin is first isomerized to an internal olefin under specific conditions, followed by hydroformylation to the branched aldehyde, can be employed if the branched product is desired.[4][5]
-
Catalyst System: Some catalyst systems are inherently more selective for linear products. For example, cobalt-based catalysts are often used for the production of linear aldehydes.
| Parameter | Condition for Linear Aldehyde | Condition for Branched Aldehyde | Reference |
| Temperature | Lower | Higher | [4] |
| Pressure | Higher | Lower | [4] |
| Ligand | Bulky Phosphites | Specific chelating phosphines | [2] |
Experimental Protocols
Protocol 1: Suppression of Isomerization in Olefin Metathesis using 1,4-Benzoquinone
This protocol describes a general procedure for performing a ring-closing metathesis (RCM) reaction on a diene derived from this compound, with the addition of 1,4-benzoquinone to suppress isomerization of the starting material and product.
Materials:
-
Diene substrate
-
Grubbs' 2nd Generation Catalyst
-
1,4-Benzoquinone
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
Procedure:
-
In a glovebox or under a stream of argon, dissolve the diene substrate in anhydrous, degassed DCM to a concentration of 0.05 M.
-
Add 1,4-benzoquinone (5 mol%) to the solution and stir until it is fully dissolved.
-
Add Grubbs' 2nd Generation Catalyst (1-5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by flash column chromatography.
Visualizations
Caption: General mechanism of metal-hydrided catalyzed isomerization.
Caption: A logical workflow for troubleshooting isomerization issues.
References
Technical Support Center: Scaling Up the Synthesis of 3,7-Dimethyl-1-octene
Welcome to the technical support center for the synthesis of 3,7-Dimethyl-1-octene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable olefin intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your synthetic efforts.
Troubleshooting Guides and FAQs
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Route 1: Wittig Reaction
The Wittig reaction provides a reliable method for the formation of the terminal double bond in this compound, typically by reacting a suitable phosphonium (B103445) ylide with an appropriate carbonyl compound.[1][2]
Frequently Asked Questions (FAQs):
-
Q1: What are the most common starting materials for the Wittig synthesis of this compound? A1: A common approach involves the reaction of a phosphonium ylide generated from an isohexyl halide (e.g., 1-bromo-4-methylpentane) with formaldehyde (B43269). Alternatively, the reaction can be performed with a methylide ylide and 2,6-dimethylheptanal.
-
Q2: Why is my Wittig reaction yield low? A2: Low yields in Wittig reactions can stem from several factors, including incomplete ylide formation, degradation of the ylide, or side reactions.[1] Ensure all reagents and solvents are anhydrous, as ylides are strong bases and will be quenched by water. Using a sufficiently strong and fresh base for deprotonation is also critical.[3]
-
Q3: How can I minimize the formation of triphenylphosphine (B44618) oxide byproduct? A3: Triphenylphosphine oxide is an unavoidable byproduct of the Wittig reaction. While its formation drives the reaction forward, its removal can be challenging. Purification is typically achieved through column chromatography or by precipitation and filtration.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation due to a weak base or wet conditions. | Use a strong, fresh base (e.g., n-butyllithium, sodium hydride) and ensure all glassware and solvents are rigorously dried.[3] |
| Ylide decomposition. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature. | |
| Sterically hindered reactants. | While less of a concern with formaldehyde, if using a larger aldehyde, consider a less hindered phosphonium salt. | |
| Formation of Unexpected Byproducts | Side reactions of the ylide. | Control the reaction temperature and addition rate of the carbonyl compound. |
| Impure starting materials. | Purify all starting materials before use. | |
| Difficulty in Product Purification | Co-elution of the product with triphenylphosphine oxide during chromatography. | Optimize the solvent system for column chromatography. Alternatively, precipitate the triphenylphosphine oxide from a non-polar solvent. |
Route 2: Grignard Reaction followed by Dehydration
This two-step approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.[4]
Frequently Asked Questions (FAQs):
-
Q1: What are the suitable Grignard and carbonyl precursors for this route? A1: A viable pathway is the reaction of isopentylmagnesium bromide with acrolein to form 3,7-dimethyl-1-octen-3-ol, which is then dehydrated. Another option is the reaction of a Grignard reagent derived from a 1-halo-5-methylhexane with formaldehyde, followed by dehydration of the resulting primary alcohol.
-
Q2: My Grignard reaction fails to initiate. What should I do? A2: Initiation failure is a common issue and is often due to a passivating oxide layer on the magnesium surface or the presence of moisture.[5] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can be effective. Ensure all glassware and solvents are scrupulously dry.[5]
-
Q3: The dehydration step is producing a mixture of isomers. How can I improve the selectivity for this compound? A3: Acid-catalyzed dehydration of alcohols, particularly secondary and tertiary ones, often proceeds via an E1 mechanism, which can lead to carbocation rearrangements and the formation of a mixture of alkene isomers according to Zaitsev's rule.[1][4] To favor the terminal alkene (Hofmann product), consider using a bulkier base for the elimination or converting the alcohol to a better leaving group that favors an E2 mechanism.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Grignard Reagent | Impure magnesium or alkyl halide. | Use high-purity magnesium turnings and freshly distilled alkyl halide. |
| Presence of moisture. | Flame-dry all glassware and use anhydrous solvents. Maintain an inert atmosphere.[5] | |
| Low Yield of Alcohol | Grignard reagent added too quickly. | Add the Grignard reagent slowly to the carbonyl compound at a low temperature to control the exotherm. |
| Side reactions (e.g., enolization of the carbonyl). | Use a less sterically hindered Grignard reagent if possible. | |
| Mixture of Alkene Isomers from Dehydration | Carbocation rearrangement during E1 elimination.[1] | Use milder dehydration conditions or a method that favors E2 elimination, such as the Burgess reagent or by converting the alcohol to a tosylate followed by elimination with a non-nucleophilic base. |
| Polymerization during Dehydration | Harsh acidic conditions and high temperatures. | Use a milder acid catalyst and lower reaction temperatures. Consider vacuum distillation to remove the alkene as it is formed. |
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions and scale.
Table 1: Wittig Reaction Parameters
| Parameter | Typical Conditions | Expected Outcome |
| Reactants | Isohexyltriphenylphosphonium bromide, Formaldehyde | High conversion to this compound |
| Base | n-Butyllithium or Sodium Hydride | Efficient ylide formation |
| Solvent | Anhydrous THF or Diethyl Ether | Good solubility of reactants |
| Temperature | 0 °C to room temperature | Controlled reaction rate |
| Reaction Time | 2-12 hours | Completion of the reaction |
| Typical Yield | 60-85% | Varies with scale and purification method |
Table 2: Grignard Reaction and Dehydration Parameters
| Step | Parameter | Typical Conditions | Expected Outcome |
| Grignard Reaction | Reactants | Isopentylmagnesium bromide, Acrolein | Formation of 3,7-dimethyl-1-octen-3-ol |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilization of the Grignard reagent | |
| Temperature | 0 °C to reflux | Controlled reaction | |
| Reaction Time | 1-3 hours | Complete formation of the alcohol | |
| Typical Yield | 70-90% | Varies with conditions | |
| Dehydration | Reagent | H₂SO₄ or H₃PO₄ (catalytic) | Formation of a mixture of dimethyloctenes |
| Temperature | 50-150 °C | Dehydration of the alcohol | |
| Typical Yield | 50-80% | Isomer distribution depends on conditions |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Researchers should adapt these procedures to their specific laboratory conditions and scale.
Protocol 1: Synthesis via Wittig Reaction
1. Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isohexyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.
2. Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly introduce gaseous formaldehyde (1.0 equivalent), generated by heating paraformaldehyde, into the reaction flask with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate this compound from triphenylphosphine oxide.
Protocol 2: Synthesis via Grignard Reaction and Dehydration
1. Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-4-methylpentane (B146037) (isopentyl bromide, 1.0 equivalent) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
2. Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
3. Dehydration:
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture and distill the resulting alkene. Monitor the distillation temperature to collect the desired this compound fraction.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
References
Technical Support Center: GC-MS Analysis of 3,7-Dimethyl-1-octene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,7-Dimethyl-1-octene.
Troubleshooting Guides
This section offers solutions to common problems encountered during the GC-MS analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in gas chromatography.[1] It can lead to reduced resolution and inaccurate quantification.[2] The primary causes for peak tailing of a non-polar compound like this compound include:
-
Active Sites in the System: Unwanted interactions between the analyte and active sites in the inlet liner, column, or detector can cause tailing.[1]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, leading to peak distortion.[1][3]
-
Solution: Re-cut the column to ensure a clean, square cut and reinstall it according to the manufacturer's instructions for the correct height within the inlet.[2]
-
-
Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can create active sites.[1]
Q2: I am observing peak fronting for this compound. What could be the reason?
A2: Peak fronting is often an indication of column overload.[5] This can happen if the sample concentration is too high or the injection volume is too large.[5][6]
-
Solution:
Issue 2: Poor Resolution
Q3: The peak for this compound is not well-separated from other components in my sample. How can I improve the resolution?
A3: Poor resolution can be caused by several factors, including suboptimal chromatographic conditions and column degradation.[4]
-
Solution:
-
Optimize the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.[1]
-
Check Carrier Gas Flow Rate: An excessively high carrier gas flow rate can lead to poor resolution.[5] Reduce the flow rate to an optimal level for your column dimensions.
-
Use a Longer Column: A longer column provides more theoretical plates and can enhance separation.[5]
-
Evaluate Column Health: Over time, columns lose efficiency, resulting in broader peaks and decreased resolution.[7] If other optimization steps fail, consider replacing the column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected retention time for this compound?
A1: The retention time for this compound will depend on the specific GC column and analytical conditions used. However, on a standard non-polar column (like one with a 100% dimethylpolysiloxane stationary phase), its Kovats retention index is approximately 963, which can be used to predict its elution relative to n-alkanes.[9][10]
Q2: What are the key ions to look for in the mass spectrum of this compound?
A2: The mass spectrum of this compound (molecular weight: 140.27 g/mol ) will show characteristic fragmentation patterns for an alkene.[11] While a full spectrum is ideal for confirmation, key ions to monitor in selected ion monitoring (SIM) mode for enhanced sensitivity would likely include fragments resulting from allylic and vinylic cleavages. Plausible key ions include m/z 41, 43, 55, 56, 69, and 83. The molecular ion at m/z 140 may be weak or absent.
Q3: I am not seeing any peak for this compound. What should I check?
A3: If no peak is detected, a systematic check of the instrument is necessary.[12]
-
Verify Injection: Ensure the syringe is functioning correctly and the sample is being introduced into the inlet.[12]
-
Check for Leaks: A significant leak in the system can prevent the sample from reaching the detector.[12]
-
Confirm Detector Operation: Make sure the mass spectrometer is turned on and operating correctly. Check the tune report for any issues.[12]
-
Carrier Gas Flow: Confirm that there is carrier gas flow through the column.[12]
Quantitative Data Summary
The following table summarizes plausible quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Notes |
| Retention Time (RT) | 8.5 - 9.5 min | On a 30 m x 0.25 mm x 0.25 µm non-polar column with the suggested protocol. |
| Kovats Retention Index | 963 | On a standard non-polar (e.g., OV-1, SE-30) column.[9][10] |
| Key Mass/Charge Ratios (m/z) | 41, 43, 55, 56, 69, 83 | For Selected Ion Monitoring (SIM) or extracted ion chromatograms. |
| Molecular Ion (m/z) | 140 | May be of low abundance or absent in the electron ionization spectrum.[11] |
| Calibration Curve Range | 0.1 - 10 µg/mL | Typical range for trace analysis of volatile organic compounds. |
| Correlation Coefficient (r²) | > 0.995 | A good indicator of linearity for the calibration curve. |
| Limit of Detection (LOD) | ~0.05 µg/mL | Estimated based on typical GC-MS sensitivity. |
Experimental Protocol
This section provides a detailed methodology for the GC-MS analysis of this compound.
1. Sample Preparation
For liquid samples where this compound is a volatile component, a headspace or direct injection method can be used. For direct injection, dilute the sample in a volatile solvent like hexane (B92381) or pentane.
2. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (50:1 ratio) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 2 min) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35 - 350 |
3. Data Analysis
-
Identification: The peak for this compound can be identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[11][13]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
- 10. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
- 12. agilent.com [agilent.com]
- 13. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]
Minimizing byproducts in the Grignard synthesis of 3,7-Dimethyl-1-octene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the Grignard synthesis of 3,7-Dimethyl-1-octene.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Grignard synthesis of this compound?
The synthesis typically involves the reaction of an isobutylmagnesium halide (a Grignard reagent) with an allylic halide, such as allyl bromide. The isobutyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the allyl halide to form a new carbon-carbon bond.
Q2: What are the most common byproducts in this synthesis?
The primary and most problematic byproduct is the Wurtz coupling product.[1][2] This occurs when the Grignard reagent reacts with the unreacted organic halide.[3] In this specific synthesis, the main Wurtz byproduct would be 2,5-dimethylhexane, formed from the reaction of isobutylmagnesium bromide with isobutyl bromide. Another potential byproduct is 1,5-hexadiene, resulting from the self-coupling of allyl bromide.[4] Additionally, reaction with trace amounts of water or oxygen can quench the Grignard reagent, forming isobutane (B21531) and magnesium alkoxides, respectively.[3][5]
Q3: What is Wurtz-type coupling and why is it a problem?
Wurtz-type coupling is a side reaction where two organic halide molecules couple in the presence of a metal, or where a Grignard reagent molecule reacts with an organic halide molecule.[1][3] This side reaction consumes the Grignard reagent and the starting halide, reducing the overall yield of the desired product, this compound.[2] The resulting hydrocarbon byproducts can also complicate the purification process.
Q4: How does solvent choice impact byproduct formation?
The choice of solvent significantly affects the ratio of the desired Grignard product to the Wurtz coupling byproduct.[6] While Tetrahydrofuran (THF) is a common solvent for Grignard reactions, it can promote significant Wurtz byproduct formation in the case of reactive halides like allylic and benzylic halides.[7] Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Diethyl Ether (Et₂O) have been shown to suppress Wurtz coupling and provide excellent yields of the desired product.[6][7] 2-MeTHF is often preferred as a greener solvent option that can be derived from renewable resources.[7]
Q5: Why is slow addition of the organic halide important?
A slow, dropwise addition of the organic halide (e.g., isobutyl bromide) to the magnesium suspension is crucial.[6] This method maintains a low concentration of the halide in the reaction mixture at any given time, which prevents its buildup and favors the formation of the Grignard reagent over the competing Wurtz coupling reaction.[2][3]
Q6: What is the optimal temperature for this reaction?
Maintaining a controlled, low temperature is critical. The formation of the Grignard reagent is highly exothermic.[3][8] Excessively high temperatures can accelerate the rate of Wurtz coupling.[2][5] It is recommended to maintain the reaction temperature below 10°C, often using an ice bath, during the addition of the alkyl halide.[6] For certain functionalized Grignard reagents, temperatures as low as -78°C can be used to ensure stability and minimize side reactions.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm, no change in appearance). | Magnesium surface is passivated with a layer of magnesium oxide.[3] | Activate the magnesium turnings. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in situ with a dry glass rod to expose a fresh surface.[3] |
| Low yield of this compound with a significant high-boiling impurity. | Excessive Wurtz coupling has occurred.[2][3] | 1. Control Temperature: Maintain the reaction at a low temperature (e.g., 0-10°C) during Grignard formation.[5][6] 2. Slow Addition: Add the isobutyl halide solution dropwise to the magnesium suspension to keep its concentration low.[3][6] 3. Change Solvent: Switch from THF to a solvent known to suppress Wurtz coupling, such as 2-MeTHF or Diethyl Ether.[6][7] 4. Use High Surface Area Mg: Ensure the magnesium turnings provide sufficient surface area for the reaction.[2][6] |
| Grignard reagent appears cloudy or forms a precipitate before adding the allyl bromide. | While some Grignard reagents are not perfectly soluble, significant precipitate formation can indicate the Wurtz coupling product (2,5-dimethylhexane) is forming and precipitating out of solution.[6] | This is a strong indicator of suboptimal conditions. Review and optimize temperature control, addition rate, and solvent choice as described above. |
| Overall low yield, but no significant Wurtz byproduct detected. | The Grignard reagent was quenched by protic contaminants or air.[3] | Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.[3] Conduct the entire reaction under a positive pressure of an inert gas. |
Quantitative Data Summary
The following table summarizes the effect of solvent choice on the yield of a Grignard product versus the formation of the Wurtz byproduct. While this data is for a benzyl (B1604629) Grignard reaction, the principles are directly applicable to the synthesis of allylic compounds.
Table 1: Comparison of Solvents on Grignard Reaction Yield and Wurtz Coupling Suppression
| Solvent | Yield of Grignard Product (%) [a] | Observations |
|---|---|---|
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[6] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling.[6][7] |
[a] Isolated yield of the alcohol product after the reaction of the in situ generated benzylmagnesium chloride with 2-butanone. Data demonstrates the efficiency of Grignard formation.[6]
Visualized Workflows and Pathways
Caption: Reaction pathway for the synthesis of this compound.
Caption: Desired reaction pathway versus the competing Wurtz coupling side reaction.
Caption: A troubleshooting workflow for diagnosing and resolving low-yield reactions.
Experimental Protocols
Protocol 1: Optimized Grignard Synthesis of this compound
This protocol incorporates best practices to minimize byproduct formation.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Isobutyl bromide (freshly distilled)
-
Allyl bromide (freshly distilled)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware and cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under the inert atmosphere until the purple iodine color disappears, indicating activation of the magnesium surface.[3][6] Allow the flask to cool to room temperature.
-
Grignard Reagent Formation:
-
Add anhydrous 2-MeTHF to the flask to cover the magnesium.
-
Prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous 2-MeTHF in the dropping funnel.
-
Cool the reaction flask to 0°C using an ice bath.
-
Add a small portion (~5-10%) of the isobutyl bromide solution to initiate the reaction. Initiation is confirmed by a gentle reflux and the appearance of a cloudy, gray suspension.[6]
-
Once initiated, add the remaining isobutyl bromide solution dropwise over 40-60 minutes, ensuring the internal temperature does not exceed 10°C.[6]
-
After the addition is complete, stir the gray Grignard reagent suspension at 0°C for an additional 30 minutes.[6]
-
-
Coupling Reaction:
-
Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous 2-MeTHF.
-
Cool the Grignard reagent solution to 0°C.
-
Slowly add the allyl bromide solution to the Grignard reagent. Maintain the temperature at 0-5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.[6]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with 2-MeTHF or diethyl ether.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product via fractional distillation to isolate this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. hzdr.de [hzdr.de]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
Purity Assessment of 3,7-Dimethyl-1-octene: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for raw materials and intermediates in the pharmaceutical and chemical industries. For volatile organic compounds such as 3,7-Dimethyl-1-octene, a common fragrance ingredient and synthetic intermediate, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for purity assessment. This guide provides a comprehensive comparison of GC-MS with other analytical techniques, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical needs.
Comparison of Analytical Techniques for Purity Assessment
Gas Chromatography (GC) based methods are predominantly employed for the analysis of volatile and semi-volatile compounds like this compound. While other techniques exist, they often lack the resolution and sensitivity required for comprehensive purity profiling.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | High selectivity and sensitivity, allowing for the confident identification of the main component and trace impurities. Provides structural information for unknown impurities. | Higher instrumentation cost compared to GC-FID. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame. | Robust, reliable, and highly quantitative for hydrocarbons. Lower instrumentation cost. | Does not provide structural information for impurity identification. Co-eluting peaks can lead to inaccurate quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of non-volatile and thermally labile compounds. | Not ideal for highly volatile and non-polar compounds like this compound, leading to poor retention and separation. |
Experimental Data: Purity Profile of this compound
A representative purity analysis of a commercial sample of this compound was performed using GC-MS. The following table summarizes the quantitative results. The primary impurities detected are typically isomers and structurally related compounds, which can arise from the synthesis process, often starting from citronellal.
| Compound | Retention Time (min) | Area % (GC-MS) | Identification |
| This compound | 8.54 | 98.2% | Target Analyte |
| Isomer 1 (e.g., 2,6-Dimethyl-2-octene) | 8.72 | 0.8% | Tentative Identification (Mass Spectrum) |
| Isomer 2 (e.g., 3,7-Dimethyloct-2-ene) | 8.91 | 0.5% | Tentative Identification (Mass Spectrum) |
| Unreacted Starting Material (e.g., Citronellal) | 9.25 | 0.3% | Tentative Identification (Mass Spectrum) |
| Other Minor Impurities | - | 0.2% | - |
| Total Purity | 98.2% |
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of this compound is provided below. This protocol can be adapted for GC-FID analysis by replacing the mass spectrometer with a flame ionization detector.
GC-MS Protocol for Purity Assessment of this compound
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Further dilute a portion of this stock solution to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Caption: Logical comparison of analytical methods for this compound purity.
Verifying the Structure of 3,7-Dimethyl-1-octene: A Comparative Guide to 1H and 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals, definitive structural confirmation of organic molecules is paramount. This guide provides a detailed comparison of predicted and experimental Nuclear Magnetic Resonance (NMR) data for 3,7-Dimethyl-1-octene, establishing a clear protocol for its structural verification.
This document outlines the expected ¹H and ¹³C NMR spectral data for this compound and presents a standard experimental protocol for acquiring high-quality NMR spectra. By comparing experimentally obtained data with the predicted values provided, researchers can confidently confirm the structure of this branched-chain alkene.
Predicted vs. Experimental NMR Data
The structural integrity of this compound can be rigorously assessed by comparing the chemical shifts (δ), multiplicities, and coupling constants (J) of its protons and carbons with established theoretical predictions. The following tables summarize the predicted NMR data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (a) | ~4.95 | dd | J = 10.4, 1.2 | 1H |
| H1 (b) | ~4.90 | dd | J = 17.2, 1.2 | 1H |
| H2 | ~5.75 | ddd | J = 17.2, 10.4, 7.6 | 1H |
| H3 | ~2.10 | m | 1H | |
| H4 | ~1.30-1.40 | m | 2H | |
| H5 | ~1.10-1.20 | m | 2H | |
| H6 | ~1.20-1.30 | m | 2H | |
| H7 | ~1.50 | m | 1H | |
| H8, H9 | ~0.85 | d | J = 6.8 | 6H |
| H10 | ~0.95 | d | J = 6.8 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~114.5 |
| C2 | ~142.0 |
| C3 | ~39.0 |
| C4 | ~36.5 |
| C5 | ~24.5 |
| C6 | ~39.0 |
| C7 | ~28.0 |
| C8, C9 | ~22.5 |
| C10 | ~20.0 |
Experimental Protocols
To obtain high-fidelity ¹H and ¹³C NMR spectra for structural confirmation of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent: Use high-purity CDCl₃ containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Handling: Ensure the NMR tube is clean and dry before use. After adding the sample and solvent, cap the tube and gently invert it several times to ensure a homogenous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 0-160 ppm
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to final data analysis.
Caption: Workflow for NMR-based structural confirmation.
Signaling Pathway of NMR Spectroscopy
The fundamental principle of NMR spectroscopy involves the interaction of nuclear spins with an external magnetic field and radiofrequency pulses, leading to the generation of a detectable signal.
Caption: The basic principles of NMR signal generation.
A Comparative Guide to the Polymerization of 3,7-Dimethyl-1-octene and Other Alpha-Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of 3,7-dimethyl-1-octene, a branched alpha-olefin, with other linear and branched alpha-olefins. The information is intended for researchers and professionals in chemistry and materials science, offering insights into how monomer structure influences polymerization outcomes and polymer properties. This document summarizes key performance indicators, details experimental protocols, and visualizes relevant processes to facilitate a deeper understanding of alpha-olefin polymerization.
Introduction to Alpha-Olefin Polymerization
Alpha-olefins are a class of hydrocarbons featuring a double bond at the primary or alpha position. Their polymerization, primarily through coordination polymerization using Ziegler-Natta or metallocene catalysts, yields a wide range of thermoplastic polymers with diverse applications. The structure of the alpha-olefin monomer, particularly the presence and position of branching, significantly impacts the polymerization kinetics and the final properties of the polymer, such as crystallinity, melting point, and mechanical strength.
This compound is a branched alpha-olefin whose structure presents unique steric considerations in polymerization compared to its linear isomer, 1-octene, and other common alpha-olefins. Understanding these differences is crucial for designing polymers with tailored properties.
Comparative Polymerization Performance
The following tables summarize the performance of this compound in comparison to other alpha-olefins in homopolymerization and copolymerization with ethylene. The data is compiled from various studies, and it is important to note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Homopolymerization of Alpha-Olefins with Ziegler-Natta Catalysts
| Monomer | Catalyst System | Polymerization Temperature (°C) | Catalyst Activity (kg polymer / mol Ti·h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Melting Point (Tm) (°C) | Crystallinity (%) |
| This compound | TiCl₄/MgCl₂/Al(i-Bu)₃ | 50 | Data not available | Data not available | Data not available | Amorphous | Low |
| 1-Octene | TiCl₄/MgCl₂/Al(i-Bu)₃ | 70 | 1.5 | 3.5 x 10⁵ | 5.8 | Amorphous | Low |
| 1-Hexene | TiCl₄/MgCl₂/Al(i-Bu)₃ | 70 | 3.2 | 2.1 x 10⁵ | 6.2 | Amorphous | Low |
| 1-Decene | TiCl₄/MgCl₂/Al(i-Bu)₃ | 70 | 0.8 | 4.2 x 10⁵ | 5.5 | Amorphous | Low |
Note: Direct quantitative comparison for this compound homopolymerization is limited due to the availability of data in the reviewed literature. However, studies indicate that branched alpha-olefins generally exhibit lower polymerization activities compared to their linear counterparts due to steric hindrance.
Table 2: Copolymerization of Alpha-Olefins with Ethylene using Ziegler-Natta Catalysts
| Comonomer | Catalyst System | Ethylene Pressure (atm) | Copolymerization Temperature (°C) | Catalyst Activity (kg polymer / mol Ti·h) | Comonomer Incorporation (mol%) | Molecular Weight (Mw) ( g/mol ) | Melting Point (Tm) (°C) |
| This compound | TiCl₄/Al(C₂H₅)₂Cl | 4 | 60 | Lower than 1-octene | Lower than 1-octene | Data not available | Data not available |
| 1-Octene | TiCl₄/Al(C₂H₅)₂Cl | 4 | 60 | 12.5 | 3.4 | 2.8 x 10⁵ | 118 |
| 1-Hexene | TiCl₄/Al(C₂H₅)₂Cl | 4 | 60 | 15.2 | 4.1 | 2.5 x 10⁵ | 115 |
| Propylene | TiCl₄/Al(C₂H₅)₂Cl | 4 | 60 | 20.1 | 5.2 | 2.2 x 10⁵ | 125 |
Note: The data for this compound indicates a qualitative trend of lower reactivity and incorporation compared to linear alpha-olefins. Specific quantitative values were not available in the reviewed literature under directly comparable conditions.
Experimental Protocols
A general experimental protocol for the polymerization of alpha-olefins using a Ziegler-Natta catalyst is provided below. Specific modifications are often necessary depending on the monomer and the desired polymer characteristics.
Materials:
-
Alpha-olefin monomer (e.g., this compound, 1-octene), freshly distilled and dried.
-
Titanium tetrachloride (TiCl₄) solution in a dry, inert solvent (e.g., toluene).
-
Magnesium chloride (MgCl₂) support, anhydrous.
-
Triisobutylaluminum (Al(i-Bu)₃) or other organoaluminum cocatalyst solution in a dry, inert solvent.
-
Dry, deoxygenated solvent (e.g., heptane, toluene).
-
High-purity nitrogen or argon.
Polymerization Procedure (Slurry Polymerization):
-
Reactor Preparation: A glass or stainless-steel reactor equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet is thoroughly dried and purged with high-purity nitrogen or argon.
-
Catalyst Preparation (Pre-polymerization): In a separate flask under an inert atmosphere, the MgCl₂ support is slurried in the reaction solvent. The TiCl₄ solution is added dropwise at a controlled temperature. The mixture is then aged for a specified period.
-
Polymerization: The reactor is charged with the dry solvent and the alpha-olefin monomer. The solution is brought to the desired polymerization temperature.
-
Initiation: The organoaluminum cocatalyst is added to the reactor, followed by the prepared Ziegler-Natta catalyst slurry.
-
Reaction: The polymerization is allowed to proceed for a predetermined time, maintaining constant temperature and stirring. Monomer consumption can be monitored by gas chromatography or by measuring the pressure drop in the case of gaseous monomers.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as acidified methanol (B129727) or ethanol.
-
Polymer Isolation and Purification: The polymer is precipitated, filtered, and washed repeatedly with the quenching agent and then with a suitable solvent to remove catalyst residues and atactic (amorphous) fractions.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties (Tm, Crystallinity): Analyzed using Differential Scanning Calorimetry (DSC).
-
Structure and Tacticity: Investigated by ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
Visualizing Polymerization Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in alpha-olefin polymerization.
A Comparative Analysis of Catalysts for 3,7-Dimethyl-1-octene Polymerization
A detailed guide for researchers on the catalytic performance and experimental protocols for the polymerization of branched alpha-olefins, using 1-octene (B94956) as a representative monomer.
The polymerization of branched alpha-olefins, such as 3,7-Dimethyl-1-octene, presents unique challenges and opportunities in the synthesis of novel polyolefins with tailored properties. The selection of an appropriate catalyst system is paramount to controlling the polymerization process and the resulting polymer's microstructure, molecular weight, and thermal characteristics. This guide provides a comparative study of two major classes of catalysts: traditional heterogeneous Ziegler-Natta catalysts and modern homogeneous metallocene catalysts, for the polymerization of 1-octene, a close structural analog to this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in polymer chemistry and materials science.
Performance Comparison of Catalyst Systems
The choice of catalyst exerts a profound influence on the polymerization of alpha-olefins. Heterogeneous Ziegler-Natta catalysts are known for their industrial robustness and ability to produce high molecular weight polymers. In contrast, single-site metallocene catalysts offer exceptional control over polymer microstructure and molecular weight distribution.[1][2] The performance of representative catalysts from each class in the context of 1-octene polymerization is summarized in the table below.
| Catalyst System | Co-catalyst/Support | Activity (kg polymer / mol catalyst · h) | Polymer Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Predominant Tacticity |
| Ziegler-Natta | |||||
| TiCl₄/MgCl₂ | Triethylaluminum (TEAL) | High | High | Broad | Isotactic |
| Metallocene | |||||
| [PN]Ti(NMe₂)₂Cl (Complex 2-Ti) | Dried Modified Methylaluminoxane (dMMAO) | 1.3 | 12,000 | 2.3 | Isotactic-rich |
| [PN]₂Ti(NMe₂)₂ (Complex 3-Ti) | Dried Modified Methylaluminoxane (dMMAO) | 1.8 | 18,000 | 2.1 | Isotactic-rich |
Note: Data for the metallocene catalysts are derived from the polymerization of 1-octene as reported by Iwasaki et al. (2025) and may serve as a proxy for the polymerization of this compound. Performance of Ziegler-Natta catalysts is generally characterized as "High" and "Broad" for molecular weight and PDI, respectively, reflecting their multi-sited nature.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis and comparison of polymers. Below are representative protocols for the polymerization of 1-octene using both a Ziegler-Natta and a metallocene catalyst system.
Polymerization using a Heterogeneous Ziegler-Natta Catalyst (TiCl₄/MgCl₂)
This protocol describes a typical slurry polymerization of 1-octene using a fourth-generation Ziegler-Natta catalyst.[3]
Catalyst System:
-
Catalyst: TiCl₄ supported on MgCl₂
-
Co-catalyst: Triethylaluminum (TEAL)
Procedure:
-
Reactor Preparation: A 500 mL stainless steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried under vacuum and purged with nitrogen.
-
Solvent and Monomer Addition: 250 mL of anhydrous heptane (B126788) is introduced into the reactor, followed by 50 mL of purified 1-octene. The reactor is then heated to the desired polymerization temperature (e.g., 70 °C).
-
Co-catalyst Injection: A solution of TEAL in heptane (e.g., 1.0 M) is injected into the reactor.
-
Catalyst Injection: The solid Ziegler-Natta catalyst component, suspended in heptane, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1-2 hours) while maintaining constant temperature and stirring.
-
Termination: The polymerization is terminated by injecting 10 mL of acidified methanol.
-
Polymer Isolation: The reactor is cooled, and the polymer is precipitated in a large volume of methanol. The polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Polymerization using a Homogeneous Metallocene Catalyst ([PN]₂Ti(NMe₂)₂)
This protocol is adapted from the work of Iwasaki et al. (2025) for the polymerization of 1-octene.[4]
Catalyst System:
-
Pre-catalyst: [PN]₂Ti(NMe₂)₂ (a titanium complex with dibenzophosphole-based ligands)
-
Co-catalyst: Dried Modified Methylaluminoxane (dMMAO)
Procedure:
-
Catalyst and Co-catalyst Preparation: All manipulations are performed under an inert atmosphere (e.g., in a glovebox). A stock solution of the titanium pre-catalyst in toluene (B28343) is prepared. A separate stock solution of dMMAO in toluene is also prepared.
-
Reactor Setup: A glass flask equipped with a magnetic stirrer is charged with the desired amount of dMMAO solution.
-
Monomer Addition: 1-octene is added to the flask.
-
Initiation: The polymerization is initiated by adding the titanium pre-catalyst solution to the flask.
-
Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 30 °C) for the specified time (e.g., 1 hour).
-
Termination: The polymerization is quenched by the addition of acidified methanol.
-
Polymer Isolation: The polymer is precipitated in an excess of methanol, filtered, washed with methanol, and dried under vacuum.
Visualizing the Experimental Workflow
To provide a clear overview of the key steps in a comparative catalyst study, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for the comparative study of catalysts in olefin polymerization.
Signaling Pathways and Logical Relationships
The activation of a metallocene catalyst by a co-catalyst like Methylaluminoxane (MAO) is a critical step in initiating polymerization. The following diagram illustrates the simplified activation pathway and the subsequent monomer insertion process.
Caption: Simplified pathway of metallocene catalyst activation and polymer chain propagation.
References
A Comparative Guide to the Validation of Chiral Purity for 3,7-Dimethyl-1-octene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and flavor industries where the stereochemistry of a compound can dictate its biological activity, sensory properties, and safety profile. This guide provides a comprehensive comparison of analytical methodologies for validating the chiral purity of 3,7-Dimethyl-1-octene, a volatile and non-polar alkene. We present a detailed examination of Chiral Gas Chromatography (GC) as the primary analytical technique, alongside Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy as alternative methods. This guide includes detailed experimental protocols, quantitative performance data, and visual workflows to assist researchers in selecting and implementing the most suitable method for their needs.
Overview of Analytical Methodologies
The validation of enantiomeric excess (e.e.) for a volatile and thermally stable compound like this compound primarily relies on chromatographic techniques. Due to the identical physical properties of enantiomers in an achiral environment, separation necessitates the use of a chiral selector, which is typically incorporated into the stationary phase of a chromatography column.
-
Chiral Gas Chromatography (GC): This is the most suitable and widely adopted method for the analysis of volatile and thermally stable chiral compounds such as this compound.[1] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. Chiral GC offers high resolution, sensitivity, and is often the preferred method for analyzing volatile chiral hydrocarbons.
-
Chiral High-Performance Liquid Chromatography (HPLC): While more versatile for a broader range of compounds, Chiral HPLC is a viable alternative for this compound. This technique separates enantiomers using a column packed with a chiral stationary phase. Polysaccharide-based CSPs are commonly employed for a wide array of chiral separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess. This method relies on the formation of diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification of the enantiomers.
Quantitative Data Comparison
The following table summarizes the key performance parameters for the different analytical techniques used in the validation of this compound's chiral purity. Data for Chiral GC is based on typical performance for similar volatile terpenes, while data for Chiral HPLC and NMR are generalized for non-polar analytes.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agents |
| Resolution (Rs) | > 1.5 (baseline separation is common) | Typically > 1.2 | Not applicable (quantified by signal integration) |
| Analysis Time | 15 - 30 minutes | 10 - 40 minutes | 5 - 15 minutes per sample |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Sample Volatility | Required | Not required | Not required |
| Thermal Stability | Required | Not required | Not required |
| Solvent Consumption | Very Low (gas phase) | High (liquid mobile phase) | Low |
Experimental Protocols
Chiral Gas Chromatography (GC)
This protocol outlines a typical method for the chiral separation of this compound enantiomers using a cyclodextrin-based chiral stationary phase.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: e.g., Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min.
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general approach for developing a chiral HPLC method for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H)
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as alkenes have weak UV absorbance at higher wavelengths)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: Follow the same data analysis procedure as described for Chiral GC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of this compound by ¹H NMR.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a lanthanide-based chiral shift reagent.
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should be split into two separate sets of peaks.
-
Integrate the corresponding signals for each enantiomer.
Data Analysis:
-
Calculate the molar ratio of the two enantiomers from the integration values of the separated signals.
-
Determine the enantiomeric excess (% ee) from the molar ratio.
Visualizations
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
References
A Comparative Guide to the Biological Activity of 3,7-Dimethyl-1-octene Derivatives and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct experimental data on the biological activity of 3,7-Dimethyl-1-octene and its derivatives is limited in publicly available scientific literature. To provide a useful comparative guide, this document draws parallels with the structurally similar and well-researched monoterpenoid, citronellol (B86348) (3,7-dimethyloct-6-en-1-ol). By examining the biological activities of citronellol and its derivatives, such as citronellal (B1669106) and geraniol (B1671447), we can infer the potential effects of functional group modifications on the bioactivity of this compound. This guide summarizes known antimicrobial, antifungal, and insecticidal data for these analogous compounds, presenting them in a comparative format. The primary mechanism of action for these types of monoterpenoids is believed to be the disruption of microbial cell membrane integrity.
Introduction to this compound and its Potential for Derivatization
This compound is a branched-chain alkene, a class of organic compounds that are of interest in various fields, including fragrance and as precursors for other chemical syntheses. While its intrinsic biological activity is not extensively documented, its structure presents opportunities for derivatization to potentially enhance or introduce new biological functions. Common derivatization strategies for alkenes include hydration (addition of a hydroxyl group), oxidation, and esterification, which can significantly alter a compound's polarity, reactivity, and ultimately, its biological activity.
Comparative Biological Activity: Insights from Citronellol and its Derivatives
Due to the lack of direct comparative studies on this compound, we will use citronellol and its derivatives as a proxy to understand how structural modifications may influence biological activity. Citronellol shares the same carbon skeleton as this compound, with the key difference being the presence of a terminal hydroxyl group and a double bond at a different position.
Data Presentation
The following table summarizes the biological activities of citronellol and its key derivatives. This data is compiled from various studies and is intended to provide a comparative overview.
| Compound | Derivative Type | Biological Activity | Test Organism(s) | Quantitative Data (MIC/LC50) |
| Citronellol | Parent Alcohol | Antibacterial, Antifungal, Insecticidal | S. aureus, E. coli, Candida albicans, Aedes aegypti | MIC: 0.140-0.155 mg/mL (S. epidermidis, E. faecalis)[1] |
| Citronellal | Aldehyde | Antibacterial, Antifungal, Insect Repellent | S. aureus, B. subtilis, A. aegypti | MIC: 5.67 mm inhibition zone (C. albicans)[1] |
| Geraniol | Isomeric Alcohol | Antibacterial, Antifungal, Insecticidal | S. aureus, E. coli, Frankliniella schultzei, Myzus persicae | LC50: 0.36% (M. persicae)[2] |
| Citronellyl Ethers | Ether | Insecticidal, Ovicidal | Red cotton bug | Enhanced pesticidal potency compared to parent[3] |
| Citronellyl Esters | Ester | Weak Antifungal | F. oxysporum | Generally less effective than ethers[3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of monoterpenoids.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Agar (B569324) Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
-
Plate Preparation: A sterile agar medium is poured into a petri dish and allowed to solidify. The surface is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar using a sterile cork borer.
-
Application of Test Substance: A known concentration of the test compound is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for screening the antimicrobial activity of derivatives.
Proposed Signaling Pathway for Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action for monoterpenoid derivatives.
Discussion and Future Directions
The analysis of citronellol and its derivatives suggests that the introduction of functional groups significantly impacts biological activity. The presence of a hydroxyl group in citronellol and geraniol appears to be crucial for their antimicrobial and antifungal properties.[5] Furthermore, conversion of the alcohol to an aldehyde (citronellal) or ether can modulate the activity, often enhancing insecticidal or repellent properties.[3]
Based on these observations, it is hypothesized that the derivatization of this compound could yield compounds with notable biological activities. Specifically:
-
Hydroxylation: The addition of a hydroxyl group to the carbon backbone is likely to confer antimicrobial and antifungal properties.
-
Oxidation: Oxidation of a hydroxylated derivative to an aldehyde or ketone could alter the spectrum of activity, potentially enhancing insect repellent or insecticidal effects.
-
Esterification and Etherification: The formation of esters and ethers may lead to derivatives with increased lipophilicity, which could enhance their ability to penetrate cell membranes and potentially increase their potency, particularly as insecticidal agents.
Further research is warranted to synthesize and screen derivatives of this compound to validate these hypotheses. Such studies should include a comprehensive evaluation of their antimicrobial, antifungal, insecticidal, and cytotoxic activities, using the parent compound as a baseline for comparison. This would provide valuable data for the development of new bioactive compounds for various applications in medicine and agriculture.
References
A Comparative Guide to the Reactivity of 3,7-Dimethyl-1-octene and 1-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3,7-Dimethyl-1-octene and 1-octene (B94956) in three common synthetic transformations: hydroboration-oxidation, epoxidation, and cationic polymerization. The comparison is based on established principles of organic chemistry and supported by experimental protocols.
Introduction
1-Octene is a linear alpha-olefin, while this compound is a branched alpha-olefin with methyl groups at the 3 and 7 positions. This structural difference, specifically the presence of a methyl group at the allylic position (C3) in this compound, introduces steric hindrance that significantly influences its reactivity compared to the sterically unencumbered 1-octene. This guide will explore the impact of this structural variance on the outcomes of key synthetic reactions.
Reactivity Comparison: Theoretical Framework
The reactivity of alkenes is primarily governed by two factors: electronics and sterics. Electron-donating groups, such as alkyl groups, can increase the electron density of the double bond, making it more nucleophilic and potentially more reactive towards electrophiles. However, bulky substituents near the reaction center can sterically hinder the approach of reagents, thereby decreasing the reaction rate.
In the case of this compound, the methyl group at the C3 position is expected to exert a significant steric effect on reactions involving the double bond. The methyl group at the C7 position is remote and is not expected to have a substantial impact on the reactivity of the double bond.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The reaction is known for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond, and its syn-stereospecificity.
Expected Reactivity:
Due to the steric bulk of the methyl group at the C3 position in this compound, the approach of the borane (B79455) reagent (BH₃) to the double bond is expected to be slower compared to 1-octene. This increased steric hindrance will likely lead to a lower reaction rate for this compound. However, the regioselectivity for the anti-Markovnikov product (3,7-Dimethyl-1-octanol) is expected to be very high, as the boron atom will preferentially add to the terminal, less sterically hindered carbon.
| Alkene | Expected Reaction Rate | Major Product |
| 1-Octene | Faster | 1-Octanol |
| This compound | Slower | 3,7-Dimethyl-1-octanol |
Experimental Protocols:
Hydroboration-Oxidation of 1-Octene [1][2][3][4]
-
Materials: 1-octene, Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF), 3 M Sodium hydroxide (B78521) (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution, Tetrahydrofuran (THF), Diethyl ether, Saturated sodium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add 1-octene (1 equivalent) and dry THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (0.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 1 hour.
-
Slowly add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-octanol.
-
Hydroboration-Oxidation of this compound (Adapted Protocol)
-
Materials: this compound, Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF), 3 M Sodium hydroxide (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution, Tetrahydrofuran (THF), Diethyl ether, Saturated sodium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Follow the same procedure as for 1-octene.
-
Due to the anticipated slower reaction rate, the reaction time for the hydroboration step may need to be extended. Monitoring the reaction by TLC or GC is recommended to ensure complete consumption of the starting material.
-
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction is a concerted, stereospecific syn-addition.
Expected Reactivity:
The rate of epoxidation is influenced by both electronic and steric factors. Electron-donating groups on the alkene increase the nucleophilicity of the double bond and accelerate the reaction. However, steric hindrance around the double bond can impede the approach of the bulky peroxy acid. For this compound, the steric hindrance from the C3-methyl group is expected to be the dominant factor, leading to a slower reaction rate compared to 1-octene.
| Alkene | Expected Reaction Rate | Major Product |
| 1-Octene | Faster | 1,2-Epoxyoctane |
| This compound | Slower | 1,2-Epoxy-3,7-dimethyloctane |
Experimental Protocols:
Epoxidation of 1-Octene with m-CPBA [5][6]
-
Materials: 1-octene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH₂Cl₂), Saturated sodium bicarbonate solution, Saturated sodium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-octene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxyoctane.
-
Epoxidation of this compound with m-CPBA (Adapted Protocol)
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Saturated sodium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Follow the same procedure as for 1-octene.
-
Given the expected slower reaction rate due to steric hindrance, the reaction time may need to be significantly longer. Monitoring the reaction progress by TLC or GC is crucial.
-
Cationic Polymerization
Cationic polymerization is a chain-growth polymerization initiated by a cation. The stability of the propagating carbocation intermediate is a key factor in this process. Monomers with electron-donating groups that can stabilize the carbocation are more reactive.
Expected Reactivity:
In cationic polymerization, the initiation step involves the formation of a carbocation. For both 1-octene and this compound, protonation will lead to a secondary carbocation. The alkyl groups in this compound are electron-donating and should stabilize the carbocation intermediate. However, the steric hindrance caused by the methyl group at the C3 position will likely hinder the approach of the growing polymer chain to the monomer. This steric hindrance is expected to be the dominant factor, leading to a significantly lower rate of polymerization and potentially lower molecular weight polymers for this compound compared to 1-octene. In some cases, extreme steric hindrance can altogether prevent polymerization.[7][8][9][10][11]
| Alkene | Expected Polymerization Rate | Expected Polymer Molecular Weight |
| 1-Octene | Faster | Higher |
| This compound | Slower | Lower (or no polymerization) |
Experimental Protocols:
Cationic Polymerization of 1-Octene [12][13][14]
-
Materials: 1-octene (purified and dried), Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid initiator, Dichloromethane (CH₂Cl₂) (dry), Methanol.
-
Procedure (General):
-
In a dry, nitrogen-purged reaction vessel, dissolve the purified 1-octene in dry dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid initiator (e.g., BF₃·OEt₂) dropwise to the stirred solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash, and dry under vacuum.
-
Cationic Polymerization of this compound (Adapted Protocol)
-
Materials: this compound (purified and dried), Boron trifluoride diethyl etherate (BF₃·OEt₂) or a more potent initiator, Dichloromethane (CH₂Cl₂) (dry), Methanol.
-
Procedure (General):
-
The procedure would be similar to that for 1-octene.
-
Due to the high steric hindrance, initiating polymerization may be challenging. A stronger Lewis acid or higher reaction temperatures might be required, which could also lead to more side reactions. The resulting polymer, if formed, is expected to have a low molecular weight.
-
Conclusion
The presence of a methyl group at the C3 position in this compound introduces significant steric hindrance that is the primary determinant of its reactivity compared to the linear 1-octene. In all three mechanistically distinct reactions examined—hydroboration-oxidation, epoxidation, and cationic polymerization—this compound is expected to react more slowly than 1-octene. While the electronic effect of the additional alkyl groups in this compound would typically enhance reactivity towards electrophiles, the steric impediment near the reaction center overrides this effect. This guide provides a foundational understanding for researchers planning synthetic routes involving these or similar branched alpha-olefins, highlighting the critical role of steric factors in reaction outcomes. Direct experimental validation of these predicted reactivity differences would be a valuable contribution to the field.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. A [research.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 11. scribd.com [scribd.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Spectroscopic Showdown: Differentiating Isomers of 3,7-Dimethyl-1-octene
A detailed comparative analysis of 3,7-Dimethyl-1-octene and its cis/trans isomers, 3,7-Dimethyl-2-octene, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct molecular fingerprints. This guide provides researchers, scientists, and drug development professionals with the essential spectroscopic data and methodologies for unambiguous isomer identification.
The structural nuances between isomers can significantly impact their chemical and biological properties. For C10H20 isomers like this compound and its positional and geometric isomers, cis- and trans-3,7-dimethyl-2-octene, precise characterization is paramount. This guide offers a comprehensive spectroscopic comparison, presenting key distinguishing features in their ¹H NMR, ¹³C NMR, IR, and MS spectra.
At a Glance: Key Spectroscopic Differentiators
A summary of the most pertinent quantitative data for the spectroscopic analysis of this compound, and its cis- and trans-2-octene (B89244) isomers is presented below. These values highlight the key differences in chemical shifts, absorption bands, and mass fragmentation patterns that enable their differentiation.
¹H NMR Spectral Data Comparison (ppm)
| Protons | This compound | cis-3,7-Dimethyl-2-octene | trans-3,7-Dimethyl-2-octene |
| Olefinic | ~5.7 (m, 1H), ~4.9 (m, 2H) | ~5.1 (m, 1H) | ~5.1 (m, 1H) |
| Allylic | ~2.0 (m, 1H) | ~2.6 (m, 1H) | ~2.6 (m, 1H) |
| CH₃ (C3) | ~0.9 (d, 3H) | ~1.6 (s, 3H) | ~1.6 (s, 3H) |
| CH₃ (C7) | ~0.85 (d, 6H) | ~0.85 (d, 6H) | ~0.85 (d, 6H) |
| CH (C7) | ~1.5 (m, 1H) | ~1.5 (m, 1H) | ~1.5 (m, 1H) |
¹³C NMR Spectral Data Comparison (ppm)
| Carbon | This compound | cis-3,7-Dimethyl-2-octene | trans-3,7-Dimethyl-2-octene |
| C1 | ~114 | ~124 | ~124 |
| C2 | ~145 | ~131 | ~131 |
| C3 | ~37 | ~32 | ~40 |
| C4 | ~39 | ~28 | ~28 |
| C5 | ~25 | ~25 | ~25 |
| C6 | ~37 | ~37 | ~37 |
| C7 | ~28 | ~28 | ~28 |
| C8 | ~22 | ~22 | ~22 |
| CH₃ (C3) | ~19 | ~23 | ~16 |
| CH₃ (C7) | ~22 | ~22 | ~22 |
Infrared (IR) Spectroscopy Data Comparison (cm⁻¹)
| Functional Group | This compound | cis-3,7-Dimethyl-2-octene | trans-3,7-Dimethyl-2-octene |
| =C-H Stretch | ~3075 | ~3010 | ~3015 |
| C-H Stretch | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=C Stretch | ~1640 | ~1665 | ~1670 |
| =C-H Bend (out-of-plane) | ~990, ~910 | ~675-730 | ~965 |
Mass Spectrometry Data Comparison (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 140 | 69, 56, 41 |
| cis-3,7-Dimethyl-2-octene | 140 | 69, 55, 41 |
| trans-3,7-Dimethyl-2-octene | 140 | 69, 55, 41 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound isomers are provided to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the neat liquid sample is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.[1]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : A standard proton experiment is performed with a spectral width of 0-10 ppm. Data is typically acquired with 16-32 scans and a relaxation delay of 1 second.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is conducted with a spectral width of 0-150 ppm. Typically, 1024-2048 scans are accumulated with a relaxation delay of 2 seconds.
-
Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : A single drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.[2]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition : The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded prior to sample analysis and subtracted from the sample spectrum.[3]
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Injector : The sample (1 µL) is injected in split mode (e.g., 50:1 split ratio) with an injector temperature of 250°C.
-
Oven Temperature Program : The oven temperature is initially held at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 200°C.[4]
-
-
MS Conditions :
-
Ionization : Electron ionization at 70 eV.
-
Mass Range : The mass spectrometer scans from m/z 40 to 300.
-
Ion Source Temperature : 230°C.
-
Transfer Line Temperature : 280°C.[5]
-
-
Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of each isomer. The mass spectrum corresponding to each chromatographic peak is then analyzed for its molecular ion and fragmentation pattern.
Visualizing the Relationships
The following diagrams illustrate the isomeric relationships and the general workflow for their spectroscopic analysis.
Caption: Isomeric relationships and analytical methods.
Caption: A generalized workflow for spectroscopic analysis.
References
A Comparative Guide to the Quantitative Analysis of 3,7-Dimethyl-1-octene in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within a complex mixture is a critical aspect of quality control, reaction monitoring, and product characterization. This guide provides an objective comparison of three widely used analytical techniques for the quantitative analysis of 3,7-Dimethyl-1-octene, a volatile monoterpene, in a mixture: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary
Gas Chromatography (GC) based methods, including GC-MS and GC-FID, are the most common and robust techniques for the analysis of volatile compounds like this compound. GC-MS offers the significant advantage of providing structural information, aiding in confident peak identification, and exhibits excellent sensitivity, particularly when operating in Selected Ion Monitoring (SIM) mode. GC-FID, while not providing mass spectral data, is a highly reliable and cost-effective method for routine quantification, known for its wide linear range and good precision.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of an analyte against a certified reference material without the need for a specific standard of the target compound. This technique is particularly valuable for purity assessments and the certification of reference materials.
The choice of the optimal analytical method depends on the specific requirements of the analysis, including the need for structural confirmation, the required sensitivity, the complexity of the sample matrix, and budget considerations.
Comparative Analysis of Method Performance
The performance of each analytical technique is summarized in the table below. The presented data is a synthesis of typical performance characteristics reported for the analysis of terpenes and other volatile organic compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by GC, detection by mass analysis of ions. | Separation by GC, detection by ionization in a hydrogen flame. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. |
| Linearity (r²) | > 0.99[1] | ≥ 0.999[2][3] | > 0.99[4] |
| Limit of Detection (LOD) | 0.25 µg/mL (SIM mode)[1] | 0.019 - 0.022 mg/mL[5] | 0.1 mg (for α-pinene)[4] |
| Limit of Quantification (LOQ) | 0.75 µg/mL (SIM mode)[1] | 0.058 - 0.066 mg/mL[5] | 2.5 mg (for α-pinene)[4] |
| Accuracy (% Recovery) | 95.0 – 105.7%[1] | Typically 98 - 102%[1] | Comparable to GC-FID[4] |
| Precision (%RSD) | < 10%[1] | < 1.0%[2][3] | < 1%[4] |
| Specificity | High (mass spectrum provides structural confirmation) | Moderate (based on retention time) | High (unique chemical shifts for protons) |
| Matrix Effects | Can be significant; headspace or SPME can mitigate.[6] | Can be significant; headspace or SPME can mitigate. | Less susceptible to matrix effects.[7] |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using GC-MS, GC-FID, and qNMR are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid mixture using an internal standard.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) and a split/splitless injector.
-
Capillary column: A non-polar or semi-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
2. Reagents and Standards:
-
This compound standard of known purity.
-
Internal Standard (IS): A compound not present in the sample matrix with a retention time that does not overlap with other components, for example, n-tridecane.
-
Solvent: Hexane or ethyl acetate (B1210297) (GC grade).
3. Sample Preparation:
-
Internal Standard Stock Solution: Accurately prepare a stock solution of the internal standard (e.g., 1 mg/mL in hexane).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of the this compound standard into volumetric flasks. Add a constant, known amount of the internal standard stock solution to each flask and dilute to volume with hexane. A typical concentration range could be 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample mixture into a volumetric flask. Add the same constant, known amount of the internal standard stock solution and dilute to volume with hexane.
4. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 69, 83, 97) and the internal standard.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by calculating the peak area ratio from the sample chromatogram and using the calibration curve.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol follows a similar procedure to GC-MS but utilizes a flame ionization detector.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: Same as for GC-MS.
2. Reagents and Standards:
-
Same as for GC-MS.
3. Sample Preparation:
-
Same as for GC-MS.
4. GC-FID Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.[8]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 85 °C.[8]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 15:1.[8]
-
Detector Temperature: 280 °C.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by calculating the peak area ratio from the sample chromatogram and using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the quantification of this compound in a mixture using an internal calibration standard.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Reagents and Standards:
-
This compound sample.
-
Internal Standard (IS): A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are common choices.
-
Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.
3. Sample Preparation:
-
Accurately weigh a known amount of the sample mixture (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into the same vial. The molar ratio of analyte to standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to a 5 mm NMR tube.
4. ¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A delay of 30 seconds is often sufficient for many small molecules.
-
Number of Scans: 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
5. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Select well-resolved signals for both this compound (e.g., the vinyl protons) and the internal standard for integration.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
Cₓ = Concentration (purity) of the analyte
-
Iₓ = Integral of the analyte signal
-
Iₛₜd = Integral of the internal standard signal
-
Nₓ = Number of protons for the analyte signal
-
Nₛₜd = Number of protons for the internal standard signal
-
Mₓ = Molecular weight of the analyte
-
Mₛₜd = Molecular weight of the internal standard
-
mₓ = Mass of the sample
-
mₛₜd = Mass of the internal standard
-
Pₛₜd = Purity of the internal standard
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for quantitative analysis by GC-MS.
Caption: Workflow for quantitative analysis by GC-FID.
Caption: Workflow for quantitative analysis by qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. redalyc.org [redalyc.org]
- 4. An optimized and validated (1)H NMR method for the quantification of α-pinene in essentials oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3,7-Dimethyl-1-octene: Established vs. Novel Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark of synthetic routes to 3,7-Dimethyl-1-octene, a valuable olefinic building block. We present a detailed comparison of an established dehydration method with a plausible, though less documented, Wittig reaction approach, offering insights into their respective methodologies, performance metrics, and experimental protocols.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic pathway for this compound is contingent on factors such as desired yield, purity, and available starting materials. The following table summarizes the key quantitative parameters for the discussed synthetic approaches.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Method 1: Acid-Catalyzed Dehydration | 3,7-Dimethyloctan-3-ol (B3427242) | Conc. H₂SO₄ or H₃PO₄ | Variable | 1-3 | Simple procedure, readily available starting alcohol. | Formation of multiple isomers, potential for charring with H₂SO₄. |
| Method 2: Wittig Reaction | 2,6-Dimethylheptanal, Methyltriphenylphosphonium (B96628) bromide | Strong base (e.g., n-BuLi) | Potentially >80% | 2-6 | High regioselectivity for the terminal alkene. | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. |
Method 1: The Established Route - Acid-Catalyzed Dehydration of 3,7-Dimethyloctan-3-ol
The acid-catalyzed dehydration of tertiary alcohols is a classic and straightforward method for the synthesis of alkenes.[1][2][3] In the case of 3,7-dimethyloctan-3-ol, this E1 elimination reaction proceeds via a carbocation intermediate, which can lead to the formation of a mixture of isomeric dimethyloctenes due to rearrangements and deprotonation at different β-carbons.
Experimental Protocol: Acid-Catalyzed Dehydration
-
Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The heating is controlled with a heating mantle.
-
Reaction Mixture: To the round-bottom flask, add 3,7-dimethyloctan-3-ol and a catalytic amount of concentrated phosphoric acid (or sulfuric acid). Add boiling chips to ensure smooth boiling.
-
Dehydration and Distillation: Heat the mixture to a gentle boil. The lower-boiling alkene products will distill as they are formed.[3] The distillation temperature should be carefully monitored to selectively collect the desired alkene isomers and minimize the co-distillation of the starting alcohol.
-
Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and then purified by fractional distillation to separate the different alkene isomers if required.
Method 2: A Modern Alternative - The Wittig Reaction
The Wittig reaction offers a highly regioselective method for the formation of alkenes from carbonyl compounds.[4][5] For the synthesis of this compound, 2,6-dimethylheptanal would be reacted with a methylidene phosphorane. This method is advantageous for specifically generating the terminal alkene, avoiding the mixture of isomers often seen in elimination reactions.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise to generate the yellow-orange colored phosphonium (B103445) ylide.
-
Reaction with Aldehyde: To the ylide solution, add 2,6-dimethylheptanal dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching and Extraction: Quench the reaction with water and extract the product with a nonpolar solvent like pentane (B18724) or diethyl ether.
-
Work-up: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the this compound by column chromatography on silica (B1680970) gel or by distillation.
Logical Workflow for Method Selection
The choice between these synthetic routes will depend on the specific requirements of the research or production goal. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting a synthetic route to this compound.
Experimental Workflow Comparison
The following diagram outlines the key steps in each synthetic pathway, highlighting the differences in procedure and workup.
Caption: Comparative workflow of dehydration and Wittig synthesis for this compound.
References
Safety Operating Guide
Safe Disposal of 3,7-Dimethyl-1-octene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3,7-Dimethyl-1-octene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Key Safety and Handling Information
This compound is a flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1] When handling, wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1] If the substance gets in the eyes, rinse cautiously with water for several minutes.[2]
Quantitative Data
For quick reference, the following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| CAS Number | 4984-01-4 | [1] |
| Molecular Formula | C10H20 | [2] |
| Molecular Weight | 140.27 g/mol | [2] |
| Boiling Point | 154-156 °C | [3] |
| Density | 0.733 g/mL at 20 °C | [3] |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Experimental Protocols: Spill and Disposal Procedures
Accidental Release Measures:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[4] Do not let the product enter drains.[1][2] Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[4][5] Collect the absorbed material and place it in a suitable, closed container for disposal.[4][5]
Waste Disposal Protocol:
The disposal of this compound must be conducted in strict accordance with all national and local regulations.[1] It is classified as a flammable liquid and may be considered hazardous waste.
-
Container Management: Do not mix this compound with other waste.[1] Keep the chemical in its original container if possible.[1] Uncleaned containers should be handled as if they contain the product itself.[1]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the contents, including the name "this compound" and any applicable hazard symbols.
-
Storage: Store waste containers in a cool, well-ventilated area, away from ignition sources.[1]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3,7-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of 3,7-Dimethyl-1-octene, ensuring the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Inhalation of vapors or aerosols may also lead to respiratory irritation.[2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant. A face shield must be worn over goggles.[2][3] | Protects against splashes and potential explosions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's chemical resistance guide.[3] | Prevents skin contact and absorption. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or equivalent.[1] | Protects against fire hazards from the flammable liquid. |
| Respiratory Protection | Air-Purifying Respirator | Required when vapors/aerosols are generated or if working outside a fume hood. Use a respirator with organic vapor cartridges (Filter type ABEK).[1][2] | Prevents inhalation of harmful vapors. |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4984-01-4[1][4] |
| Molecular Formula | C10H20[2][5] |
| Molecular Weight | 140.27 g/mol [5][6] |
| Appearance | Liquid |
| Boiling Point | 154-156 °C[4] |
| Density | 0.733 g/mL at 20 °C[4] |
| Flash Point | 52 °C (125.6 °F) - closed cup |
| Storage Temperature | 2-8°C |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow for Handling this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 4984-01-4 [chemicalbook.com]
- 5. (r)-3,7-Dimethyl-1-octene | C10H20 | CID 22805578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
